Fmoc-doda hcl
Description
BenchChem offers high-quality Fmoc-doda hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-doda hcl including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H35ClN2O4 |
|---|---|
Poids moléculaire |
463.0 g/mol |
Nom IUPAC |
3-[4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]butoxy]propylazanium;chloride |
InChI |
InChI=1S/C25H34N2O4.ClH/c26-13-7-17-29-15-5-6-16-30-18-8-14-27-25(28)31-19-24-22-11-3-1-9-20(22)21-10-2-4-12-23(21)24;/h1-4,9-12,24H,5-8,13-19,26H2,(H,27,28);1H |
Clé InChI |
SQVCMAXUAUKLTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCCCOCCC[NH3+].[Cl-] |
Origine du produit |
United States |
Foundational & Exploratory
Unlocking Novel Bioconjugation Strategies: A Technical Guide to Fmoc-DODA HCl
Introduction
In the landscape of advanced drug delivery and peptide-based therapeutics, the strategic selection of linker molecules is paramount to achieving desired pharmacological profiles. Fmoc-DODA HCl (N-(9-fluorenylmethoxycarbonyl)-1,12-diaminododecane hydrochloride) emerges as a specialized bifunctional linker, offering a unique combination of a long, flexible C12 aliphatic chain and orthogonal protecting groups. This guide provides an in-depth exploration of the core attributes, applications, and handling protocols for Fmoc-DODA HCl, designed for researchers and drug development professionals seeking to leverage its distinct properties for sophisticated bioconjugation and solid-phase synthesis.
While Fmoc-DODA HCl is a niche yet valuable tool, detailed public-domain data is concentrated among specialized chemical suppliers. This guide synthesizes available information to provide a foundational understanding for its application.
Core Molecular Attributes & Physicochemical Properties
Fmoc-DODA HCl is characterized by its linear C12 hydrocarbon chain, which imparts significant hydrophobicity and flexibility. This chain is flanked by two amine groups, one protected by a base-labile Fmoc (fluorenylmethoxycarbonyl) group and the other present as a hydrochloride salt. This strategic design allows for selective, stepwise reactions, a critical feature in multi-step synthesis paradigms.
Table 1: Physicochemical and Specification Data for Fmoc-DODA HCl
| Parameter | Value | Source |
| CAS Number | 1274891-99-4 | |
| Chemical Name | N-(9-fluorenylmethoxycarbonyl)-1,12-diaminododecane hydrochloride | |
| Synonyms | Fmoc-1,12-diaminododecane HCl | |
| Molecular Formula | C27H39ClN2O2 | |
| Molecular Weight | 475.06 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% (as determined by HPLC) | |
| Solubility | Soluble in DMF, DMSO, and sparingly in methanol | |
| Storage | Store at -20°C, desiccated, and protected from light. |
The Strategic Advantage in Synthesis: Orthogonal Protection
The primary utility of Fmoc-DODA HCl lies in its orthogonal protecting group strategy. The Fmoc group is stable under acidic conditions but is readily cleaved by a base, typically a solution of piperidine in an organic solvent. Conversely, the terminal amine hydrochloride is protected from unwanted side reactions and can be deprotected or used in coupling reactions under different conditions.
This orthogonality is fundamental to its application in Solid-Phase Peptide Synthesis (SPPS) and the construction of complex molecules like Antibody-Drug Conjugates (ADCs) or targeted delivery vehicles. The linker can be sequentially coupled to different moieties without interference.
Caption: Orthogonal reaction workflow for Fmoc-DODA HCl.
Core Applications & Methodologies
As a Linker in Antibody-Drug Conjugates (ADCs)
The C12 aliphatic chain of Fmoc-DODA HCl provides spatial separation between the antibody and the cytotoxic payload. This separation is crucial for mitigating steric hindrance, which might otherwise impair the antibody's binding affinity to its target antigen or reduce the payload's efficacy.
Experimental Protocol: Coupling of Fmoc-DODA HCl to a Payload
Objective: To conjugate the free amine of Fmoc-DODA HCl to a carboxylic acid-containing payload.
Materials:
-
Fmoc-DODA HCl
-
Payload with a carboxylic acid group
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
HPLC system for purification
Procedure:
-
Dissolution: Dissolve the carboxylic acid-containing payload and 1.1 equivalents of HOBt in anhydrous DMF.
-
Activation: Add 1.1 equivalents of DIC to the solution. Allow the activation to proceed for 15-20 minutes at room temperature.
-
Neutralization & Addition: In a separate vial, dissolve 1.0 equivalent of Fmoc-DODA HCl in DMF. Add 2.0 equivalents of DIPEA to neutralize the hydrochloride salt and create the free amine.
-
Coupling: Add the neutralized Fmoc-DODA HCl solution to the activated payload solution.
-
Reaction: Allow the reaction to proceed for 4-6 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Purification: Upon completion, quench the reaction and purify the resulting Fmoc-DODA-Payload conjugate using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the product via Mass Spectrometry and NMR.
Modification of Peptides and Surfaces
The lipophilic dodecane chain can be used to enhance the membrane permeability of peptides or to anchor molecules onto hydrophobic surfaces. After coupling the peptide to one end of the linker, the Fmoc group can be removed, and the newly exposed amine can be used for further modification or labeling.
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of Fmoc-DODA HCl.
-
Storage: The compound should be stored at -20°C in a desiccator. It is sensitive to moisture and light.
-
Handling: Always handle in an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the reactive ends. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
Fmoc-DODA HCl is a highly versatile bifunctional linker that provides researchers with a tool to introduce a long, flexible, and hydrophobic spacer into their molecular constructs. Its key advantage lies in the orthogonal nature of its protected amines, enabling controlled, sequential conjugation strategies. While its primary application is envisioned in the synthesis of complex bioconjugates like ADCs, its utility extends to peptide modification and surface chemistry. Adherence to strict, anhydrous reaction conditions and appropriate storage protocols is essential for successful and reproducible results.
References
Hydrophilicity & Physicochemical Profiling of Fmoc-DODA PEG-like Linkers
This technical guide provides an in-depth analysis of Fmoc-DODA PEG-like linkers , specifically focusing on Fmoc-8-amino-3,6-dioxaoctanoic acid (commonly abbreviated as Fmoc-Ado-OH or Fmoc-PEG2-OH). It addresses the hydrophilicity mechanisms, synthesis protocols, and their critical role in modulating the physicochemical properties of Antibody-Drug Conjugates (ADCs) and peptide therapeutics.
Technical Guide for Drug Development & Bioconjugation
Executive Summary: The Amphiphilic Advantage
In the engineering of ADCs and complex peptides, solubility is often the rate-limiting step for therapeutic index (TI) optimization. Fmoc-DODA linkers (Fmoc-8-amino-3,6-dioxaoctanoic acid) represent a critical class of "short-chain" PEG spacers. Unlike purely hydrophobic alkyl linkers (e.g., aminohexanoic acid) or polydisperse long-chain PEGs, Fmoc-DODA offers a discrete, defined molecular weight spacer that introduces localized hydrophilicity without excessive steric bulk.
This guide dissects the "Fmoc-PEG Paradox" : the temporary lipophilicity required for organic solvent solubility during Solid-Phase Peptide Synthesis (SPPS), coupled with the permanent hydrophilicity conferred to the final conjugate to prevent aggregation and improve pharmacokinetics (PK).
Chemical Architecture & Hydrophilicity Mechanism
Structural Definition
The term "Fmoc-DODA" in this context refers to the Fmoc-protected derivative of 1,8-diamino-3,6-dioxaoctane oxidized to the amino acid form, or more precisely, Fmoc-8-amino-3,6-dioxaoctanoic acid .
-
Formula:
-
Molecular Weight: 385.4 g/mol
-
Core Structure: Fmoc-NH-(CH2)2-O-(CH2)2-O-CH2-COOH
The Solvation Mechanism
The hydrophilicity of the DODA linker stems from its ether oxygen atoms. Unlike alkyl chains (
-
Water Bridging: Each ether oxygen can accept up to two hydrogen bonds from water molecules.
-
The "Water Cloud" Effect: This hydration shell creates a steric barrier that prevents hydrophobic collapse (aggregation) of adjacent payload molecules (e.g., hydrophobic cytotoxins like MMAE or PBD dimers).
Visualization: Amphiphilic Architecture
The following diagram illustrates the functional segmentation of the linker.
Figure 1: Structural dissection of Fmoc-DODA, highlighting the contrast between the lipophilic protecting group and the hydrophilic spacer.
Comparative Hydrophilicity & Solubility Data
The choice of linker profoundly affects the LogD (Distribution Coefficient) of the final conjugate. Below is a comparative analysis of Fmoc-DODA against standard alkyl and longer PEG linkers.
| Linker Type | Chemical Backbone | Hydrophilicity (Rel.)[1][2][3] | Aggregation Risk | Synthesis Solubility (DMF) |
| Alkyl (C6) | Fmoc-Aminohexanoic acid | Low (Hydrophobic) | High | Excellent |
| Fmoc-DODA (PEG2) | Fmoc-8-amino-3,6-dioxaoctanoic acid | Moderate-High | Low | Excellent |
| PEG4 | Fmoc-NH-(PEG)4-COOH | High | Very Low | Good (Viscous) |
| PEG12+ | Fmoc-NH-(PEG)12-COOH | Very High | Negligible | Moderate (Steric bulk) |
Key Insight: Fmoc-DODA (PEG2) occupies the "Goldilocks Zone." It provides sufficient hydrophilicity to solubilize moderately hydrophobic payloads without the synthetic difficulties (purification, polydispersity, viscosity) associated with long-chain PEGs (PEG12-PEG24).
Experimental Protocols
Solubility & Handling
Fmoc-DODA is hygroscopic . Improper handling leads to hydrolysis of the Fmoc group or inaccurate weighing.
-
Storage: Store at +4°C or -20°C under argon/nitrogen. Desiccate before opening.
-
Solvent Compatibility:
-
DMF/NMP: Soluble > 0.5 M (Standard for coupling).
-
DMSO: Soluble (Use for stock solutions).[4]
-
Water: Insoluble (due to Fmoc group). Note: The deprotected linker is water-soluble.
-
Solid-Phase Coupling Protocol (Standard)
This protocol ensures >99% coupling efficiency, minimizing deletion sequences which are hard to purify.
-
Resin Preparation: Swell resin (e.g., 2-CTC or Wang) in DCM for 30 mins.
-
Activation (In situ):
-
Reagents: 3.0 eq Fmoc-DODA-OH, 2.9 eq HATU (or HBTU), 6.0 eq DIPEA.
-
Solvent: DMF (Anhydrous).
-
Procedure: Dissolve Fmoc-DODA and HATU in DMF. Add DIPEA immediately before adding to the resin.
-
Expert Tip: Pre-activation time should be < 2 minutes to prevent racemization (though less risky for this achiral linker, it prevents side reactions).
-
-
Coupling: Shake at Room Temperature for 45–60 minutes.
-
Monitoring: Perform Kaiser Test (if coupling to primary amine) or Chloranil Test (if coupling to secondary amine).
-
Note: The ether oxygens can complex with metal ions; ensure reagents are metal-free.
-
Hydrophilicity Validation: LogD Measurement
To validate the impact of the linker on your payload:
-
Synthesize: Payload-Linker construct (cleaved from resin).
-
Dissolve: 100 µM compound in Octanol-saturated PBS (pH 7.4).
-
Partition: Shake for 1 hour; centrifuge to separate phases.
-
Quantify: Analyze both phases via HPLC-UV/Vis.
-
Calculate:
.-
Target: A shift of -0.5 to -1.0 LogD units compared to the alkyl-linker control indicates successful hydrophilicity engineering.
-
Impact on ADC Pharmacokinetics (PK)[1][3]
The incorporation of Fmoc-DODA linkers directly influences the Hydrodynamic Radius and Clearance of ADCs.
Figure 2: Causal pathway showing how Fmoc-DODA linkers mitigate non-specific uptake and toxicity in ADCs.
References
-
ChemicalBook. (n.d.). Fmoc-8-amino-3,6-dioxaoctanoic acid Properties and Applications. Retrieved from
-
WuXi AppTec. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties. Retrieved from
-
National Institutes of Health (NIH). (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. Retrieved from
-
Chem-Impex. (n.d.). Fmoc-8-amino-3,6-dioxaoctanoic acid for Peptide Synthesis. Retrieved from
-
PurePEG. (2025). Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. Retrieved from
Sources
- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Fmoc-8-amino-3,6-dioxaoctanoic acid | 166108-71-0 [chemicalbook.com]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Mastering Solubility: An In-depth Technical Guide to Fmoc-DODA HCl in DMF and DMSO
For researchers, scientists, and professionals in the dynamic field of drug development, the precise control over every reagent is paramount to success. Among the vast array of molecules utilized, Fmoc-DODA HCl (N-(9-fluorenylmethoxycarbonyl)-1,12-diaminododecane hydrochloride) has emerged as a critical bifunctional linker, indispensable in peptide synthesis, drug conjugation, and the development of complex molecular architectures. However, its effective utilization is fundamentally dependent on a seemingly simple yet crucial parameter: its solubility.
This in-depth technical guide provides a comprehensive exploration of the solubility of Fmoc-DODA HCl in two of the most ubiquitous polar aprotic solvents in the modern laboratory: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Moving beyond mere qualitative statements, this document delves into the physicochemical principles governing dissolution, offers field-proven protocols, and addresses potential challenges to empower researchers with the knowledge to confidently and reproducibly handle this vital reagent.
Understanding the Molecule: Fmoc-DODA HCl
Fmoc-DODA HCl is a linker molecule characterized by a long, hydrophobic 12-carbon aliphatic chain.[1] One terminus is protected by a bulky, lipophilic fluorenylmethoxycarbonyl (Fmoc) group, while the other end features a primary amine in its hydrochloride salt form. This unique structure imparts a dual nature to the molecule: the long alkyl chain and the Fmoc group contribute to its nonpolar character, while the protonated amine hydrochloride provides a polar, ionic locus.
The presence of the hydrochloride salt is a critical determinant of its solubility behavior. The protonated amine can engage in strong ion-dipole interactions with polar solvents, significantly influencing its dissolution profile compared to its free base counterpart.
Solubility in N,N-Dimethylformamide (DMF)
DMF is a cornerstone solvent in solid-phase peptide synthesis (SPPS) and related bioconjugation chemistry, primarily due to its excellent solvating power for a wide range of organic molecules, including the often-recalcitrant Fmoc-protected amino acids.
Qualitative and Expected Quantitative Solubility
Based on the general principles of "like dissolves like" and extensive empirical evidence from the field of peptide chemistry, Fmoc-DODA HCl is expected to be highly soluble in DMF. The polar aprotic nature of DMF, with its large dipole moment, effectively solvates both the bulky, nonpolar Fmoc group and the polar hydrochloride salt of the terminal amine.
While specific quantitative data for Fmoc-DODA HCl is not extensively published, the solubility of most Fmoc-protected amino acids in DMF is typically in the range of >0.4 M to >0.9 M .[2] Given the structural similarities, a comparable high solubility can be anticipated for Fmoc-DODA HCl.
| Parameter | Value | Source |
| CAS Number | 1274891-99-4 (free base) | BroadPharm |
| Molecular Formula | C27H38N2O2 · HCl | - |
| Molecular Weight | 467.07 g/mol | - |
| Expected Solubility in DMF | High (qualitative) | General knowledge in peptide chemistry |
| Anticipated Concentration Range | Likely > 0.5 M | [2] |
Factors Influencing Solubility in DMF
Several factors can impact the dissolution of Fmoc-DODA HCl in DMF:
-
Purity of DMF: DMF can degrade over time to form dimethylamine and formic acid. Dimethylamine, being basic, can prematurely cleave the Fmoc protecting group.[3] It is imperative to use high-purity, amine-free DMF for preparing solutions of Fmoc-DODA HCl, especially for stock solutions intended for storage.
-
Water Content: While DMF is miscible with water, excessive water content can alter the polarity of the solvent and potentially decrease the solubility of the predominantly hydrophobic Fmoc-DODA HCl.
-
Temperature: For most solids, solubility increases with temperature. Gentle warming can be employed to facilitate the dissolution of higher concentrations of Fmoc-DODA HCl. However, prolonged heating should be avoided to prevent potential degradation.
-
Particle Size: As with any solid, smaller particle sizes will dissolve more rapidly due to a larger surface area available for solvation.
Experimental Protocol for Dissolving Fmoc-DODA HCl in DMF
This protocol provides a reliable method for preparing a stock solution of Fmoc-DODA HCl in DMF.
Materials:
-
Fmoc-DODA HCl
-
High-purity, amine-free DMF
-
Sterile, dry glassware (e.g., volumetric flask, vial)
-
Magnetic stirrer and stir bar or vortex mixer
-
Optional: Ultrasonic bath, water bath
Procedure:
-
Preparation: Ensure all glassware is scrupulously clean and dry to prevent contamination and hydrolysis.
-
Weighing: Accurately weigh the desired amount of Fmoc-DODA HCl and transfer it to the chosen vessel.
-
Solvent Addition: Add approximately 80% of the final desired volume of high-purity DMF to the vessel.
-
Dissolution:
-
Primary Method: Stir the mixture vigorously using a magnetic stirrer or vortex mixer at room temperature. Dissolution should be rapid for moderate concentrations.
-
Troubleshooting: If dissolution is slow or incomplete, proceed with the following steps sequentially:
-
Sonication: Place the vessel in an ultrasonic bath for 5-10 minute intervals. Monitor the solution for clarity.
-
Gentle Warming: If sonication is insufficient, warm the solution in a water bath to 30-40°C with continued stirring. Avoid temperatures above 40°C to minimize the risk of degradation.
-
-
-
Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to return to room temperature. Add DMF to reach the final desired volume.
-
Storage: Store the solution in a tightly sealed, amber glass vial at the recommended temperature, typically -20°C for long-term storage, to protect it from light and moisture.
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is another powerful polar aprotic solvent, often referred to as a "super solvent" for its ability to dissolve a vast array of compounds, including many that are poorly soluble in other organic solvents.[4]
Qualitative and Expected Quantitative Solubility
Similar to DMF, Fmoc-DODA HCl is expected to exhibit excellent solubility in DMSO. The highly polar nature of the sulfoxide group in DMSO is exceptionally effective at solvating the hydrochloride salt of the amine.
Quantitative data for Fmoc-DODA HCl in DMSO is also scarce in the literature. However, for structurally related compounds like Fmoc-Cl, a solubility of ≥25.9 mg/mL in DMSO has been reported.[5] This suggests that Fmoc-DODA HCl will also have a high solubility in this solvent.
| Parameter | Expected Solubility in DMSO | Anticipated Concentration Range |
| Value | Excellent (qualitative) | Likely ≥ 50 mg/mL |
Factors Influencing Solubility in DMSO
-
Hygroscopicity of DMSO: DMSO is notoriously hygroscopic, readily absorbing moisture from the atmosphere. The presence of water can significantly alter the solvation environment and may lead to a decrease in the solubility of hydrophobic compounds. It is crucial to use anhydrous DMSO from a freshly opened container or properly stored anhydrous DMSO.
-
Freezing Point: DMSO has a relatively high freezing point (18.5 °C). If stock solutions are stored in the refrigerator or freezer, the DMSO may freeze. Repeated freeze-thaw cycles can introduce moisture and potentially lead to precipitation of the solute. It is advisable to aliquot stock solutions to avoid repeated freezing and thawing of the entire stock.
-
Temperature: As with DMF, gentle warming can enhance the rate of dissolution and the achievable concentration of Fmoc-DODA HCl in DMSO.
Experimental Protocol for Dissolving Fmoc-DODA HCl in DMSO
The protocol for dissolving Fmoc-DODA HCl in DMSO is similar to that for DMF, with a heightened emphasis on maintaining anhydrous conditions.
Materials:
-
Fmoc-DODA HCl
-
Anhydrous, high-purity DMSO
-
Sterile, dry glassware
-
Magnetic stirrer and stir bar or vortex mixer
-
Optional: Ultrasonic bath, water bath
Procedure:
-
Preparation: Use oven-dried glassware to minimize water contamination.
-
Weighing: Weigh the desired amount of Fmoc-DODA HCl and transfer it to the vessel.
-
Solvent Addition: Using a dry syringe or pipette, add approximately 80% of the final desired volume of anhydrous DMSO.
-
Dissolution:
-
Primary Method: Stir or vortex the mixture at room temperature.
-
Troubleshooting: For difficult-to-dissolve samples or high concentrations:
-
Sonication: Use an ultrasonic bath for short intervals.
-
Gentle Warming: Warm the solution to 30-40°C with stirring.
-
-
-
Final Volume Adjustment: After complete dissolution and cooling to room temperature, adjust the volume to the final concentration with anhydrous DMSO.
-
Storage: Store in small, tightly sealed aliquots at -20°C to minimize water absorption and the effects of freeze-thaw cycles.
Visualization of the Dissolution Process
The following diagrams illustrate the key interactions and factors involved in the dissolution of Fmoc-DODA HCl.
Caption: Factors influencing the dissolution of Fmoc-DODA HCl.
Caption: Key intermolecular interactions in the solvation process.
Conclusion and Best Practices
The successful application of Fmoc-DODA HCl in drug development and peptide synthesis is critically dependent on its proper handling and dissolution. While quantitative solubility data remains elusive in publicly available literature, a strong theoretical and empirical basis supports its high solubility in both DMF and DMSO.
Key Takeaways for Researchers:
-
Expect High Solubility: Fmoc-DODA HCl is anticipated to be highly soluble in both DMF and DMSO, likely achieving concentrations suitable for most applications.
-
Prioritize Solvent Purity: Always use high-purity, anhydrous solvents to prevent side reactions and ensure consistent solubility. The use of amine-free DMF is particularly critical.
-
Control for Water: Given the hygroscopic nature of DMSO, meticulous handling to exclude atmospheric moisture is essential for reproducible results.
-
Employ Aiding Techniques Judiciously: Sonication and gentle warming are effective tools to facilitate dissolution but should be used with care to avoid degradation.
-
Proper Storage is Paramount: Store stock solutions in tightly sealed, light-protected containers at -20°C. For DMSO solutions, using smaller aliquots is recommended to minimize freeze-thaw cycles and water absorption.
By adhering to these principles and protocols, researchers can harness the full potential of Fmoc-DODA HCl, ensuring the integrity of their experiments and advancing their scientific endeavors.
References
-
ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]
-
ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]
-
RSC Publishing. Formation of peptide-based oligomers in dimethylsulfoxide: identifying the precursor of fibril formation. [Link]
-
RayBiotech. Fmoc-Cl. [Link]
Sources
- 1. Fmoc-DODA, 1274891-99-4 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formation of peptide-based oligomers in dimethylsulfoxide: identifying the precursor of fibril formation - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. raybiotech.com [raybiotech.com]
Technical Guide: Fmoc-DODA in Peptide Synthesis and Bioconjugation
[1][2]
Core Definition & Chemical Identity[1][3][4]
Fmoc-DODA refers to N-Fmoc-1,12-diamino-4,9-dioxadodecane (also known as 1-(Fmoc-amino)-4,9-dioxa-12-dodecanamine).[1][2] It is a heterobifunctional linker characterized by a hydrophilic "mini-PEG" backbone terminating in a primary amine, protected on one end by the base-labile Fmoc group.[1]
-
Chemical Name: 1-(9H-fluoren-9-yl)methoxycarbonylamino-4,9-dioxa-12-dodecanamine[1][2]
-
Molecular Formula: C
H N O [1][3] -
Molecular Weight: 426.6 g/mol
-
Structure: Fmoc-NH-(CH
) -O-(CH ) -O-(CH ) -NH [1][2]
Distinction from Similar Reagents
It is critical to distinguish Fmoc-DODA from other "DODA" or "Ado" acronyms used in the field:
-
Fmoc-12-Ado-OH: Fmoc-12-aminododecanoic acid (Hydrophobic C12 spacer).[1][2]
-
Fmoc-AEEA (Mini-PEG): Fmoc-8-amino-3,6-dioxaoctanoic acid (Shorter hydrophilic spacer, C8 backbone).[1]
-
DODA (Lipid): Dioctadecyldimethylammonium (Lipid nanoparticle component).[1]
Fmoc-DODA is specifically a diamine linker , meaning it possesses two amine termini (one protected, one free) rather than the amino-acid structure (amine + carboxylic acid) typical of standard SPPS reagents.[1] This dictates its unique usage protocols.
Functional Role in Drug Development[8][9]
Fmoc-DODA serves as a physicochemical modulator in peptide drug conjugates (PDCs), Antibody-Drug Conjugates (ADCs), and PROTACs.[1] Its core functions are:
-
Solubility Enhancement: The ether oxygens (4,9-dioxa) introduce hydrophilicity, counteracting the aggregation of hydrophobic payloads or peptide sequences.[1]
-
Steric Resolution: The 12-atom backbone provides a precise spatial separation (~15-20 Å) between functional domains, preventing steric clash between a targeting peptide and its payload.[1]
-
Bifunctional Conjugation: As a mono-protected diamine, it allows the conversion of a carboxylic acid terminus into a reactive primary amine, facilitating "reverse" direction synthesis or the attachment of amine-reactive dyes/drugs.[1]
Comparative Linker Properties[1]
| Linker Type | Backbone Composition | Hydrophilicity | Flexibility | Typical Application |
| Fmoc-DODA | Propyl-Butyl-Propyl Ether | High | High | Amine-functionalization, PROTACs |
| Fmoc-AEEA | Ethyl-Ethyl Ether | High | High | Standard hydrophilic spacing |
| Fmoc-12-Ado | Alkyl Chain (C12) | Low (Hydrophobic) | Moderate | Albumin binding, lipidating peptides |
| Gly-Gly | Amide | Moderate | Moderate | Enzymatic cleavage sites |
Experimental Protocols
Since Fmoc-DODA is an amine , it cannot be coupled to the N-terminus of a peptide using standard protocols (which expect a carboxylic acid).[1] It is typically used in two scenarios:
-
Coupling to a Carboxyl Group: Attaching to a C-terminal acid, a Glutamic/Aspartic acid side chain, or a succinic anhydride-terminated N-terminus.[1]
-
Conversion to Acid Linker: Reacting with succinic anhydride to form Fmoc-DODA-Succ-OH prior to SPPS.
Protocol A: On-Resin Coupling to a Carboxylic Acid
Use this protocol to attach Fmoc-DODA to a resin-bound peptide featuring a free carboxyl group (e.g., Side-chain anchored Glu/Asp or Succinylated N-terminus).[1][2]
Reagents:
-
Fmoc-DODA (free amine form)[1]
-
Activator: HATU or PyBOP
-
Base: DIPEA (N,N-Diisopropylethylamine)[1]
-
Solvent: DMF (anhydrous)[1]
Step-by-Step Workflow:
-
Activation: Dissolve Resin-Peptide-COOH (1 eq) in DMF. Add HATU (2.0 eq) and DIPEA (4.0 eq).[1] Shake for 1 minute to activate the carboxyl group.[1]
-
Coupling: Add Fmoc-DODA (2.5 eq) dissolved in minimal DMF to the reaction vessel.
-
Note: Use excess amine to drive the reaction to completion and prevent dimerization.
-
-
Incubation: Agitate at Room Temperature (RT) for 1–2 hours.
-
Monitoring: Perform a Kaiser Test (ninhydrin).
-
Washing: Drain and wash resin with DMF (3x), DCM (3x), DMF (3x).[1]
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to expose the terminal amine of the DODA linker for subsequent conjugation.
Protocol B: Synthesis of Fmoc-DODA-Hemisuccinate (Pre-conversion)
Use this to convert Fmoc-DODA into a standard "Fmoc-Amino Acid-like" reagent for standard SPPS.[1][2]
-
Dissolution: Dissolve Fmoc-DODA (1 mmol) in DCM/DMF (9:1).
-
Acylation: Add Succinic Anhydride (1.2 mmol) and DIPEA (1.5 mmol).
-
Reaction: Stir for 4 hours at RT.
-
Workup: Acidify with 1M HCl, extract with EtOAc, dry over MgSO
. -
Result: Fmoc-DODA-Succ-OH (Carboxylic acid functionalized). This product can now be used in standard automated SPPS cycles (HBTU/DIPEA coupling).[1]
Visualization of Workflows
Figure 1: Fmoc-DODA Structure and Coupling Logic
The following diagram illustrates the chemical structure and the logical flow of coupling Fmoc-DODA to a peptide.
Caption: Structural composition of Fmoc-DODA and its conjugation pathway to a carboxyl-terminated peptide.
Figure 2: PROTAC Linker Strategy
Fmoc-DODA is widely used in PROTACs to link an E3 Ligase ligand to a Target Protein ligand.[1]
Caption: Application of Fmoc-DODA in PROTAC design to bridge functional ligands with hydrophilic spacing.
Troubleshooting & Critical Considerations
Aggregation & Solubility
While Fmoc-DODA improves the solubility of the final conjugate, the free amine form can be sticky.
-
Issue: Poor solubility of Fmoc-DODA in pure DCM.
-
Solution: Dissolve in DMF or NMP .[1][6] If precipitation occurs, add 10% DMSO.[1]
Coupling Efficiency
Since Fmoc-DODA is a diamine, there is a theoretical risk of cross-linking (one diamine reacting with two resin sites) if the resin loading is very high.[1]
-
Mitigation: Use a large excess (2.5–3.0 eq) of Fmoc-DODA relative to the resin sites.[1] This ensures that the fast kinetics of 1:1 coupling dominate over inter-site cross-linking.
Kaiser Test Interpretation
-
Pre-Coupling: If coupling to a COOH site, the Kaiser test is NOT useful (COOH doesn't react).[1] Use Malachite Green (for COOH) or simply rely on LC-MS monitoring.[1]
-
Post-Coupling: The Kaiser test should be Positive (Blue) after Fmoc deprotection, confirming the presence of the new primary amine from DODA.
References
-
BroadPharm. (n.d.).[1] Fmoc-DODA Product Page & Structure (Catalog BP-25473). Retrieved from [1]
-
GuideChem. (n.d.).[1] 1-(Fmoc-amino)-4,9-dioxa-12-dodecanamine HCl Properties. Retrieved from [1][5]
-
MedChemExpress. (n.d.).[1] Fmoc-DODA hydrochloride Linker for PROTACs. Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for DODA Derivatives. Retrieved from [1][7]
-
Sigma-Aldrich. (n.d.).[1] Fmoc-12-Ado-OH (Hydrophobic Analog Distinction). Retrieved from [1][2]
Sources
- 1. 2-Octylamine | C8H19N | CID 12735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aliphatic Linkers | BroadPharm [broadpharm.com]
- 3. Fmoc-protected Amine/DODA PEG reagent, Fmoc-DODA, Purity 97% - CD BioGlyco [glycoclick.bioglyco.com]
- 4. 1-(Fmoc-amino)-4,9-dioxa-12-dodecanamine HCl | CAS 1274891-99-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Page loading... [guidechem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Betamin | C9H12Cl2I2N2O2 | CID 9914101 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Fmoc-Protected Diamine Linkers for PROTAC Synthesis
Abstract
This guide details the strategic application of Fmoc-protected diamine linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It moves beyond basic "linkerology" to address the specific chemical challenges of orthogonality, solubility, and rigidity that drive successful ternary complex formation.[1] We focus on the operational superiority of Fmoc/Boc orthogonal protection strategies in Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies, providing a robust framework for high-throughput optimization.
Part 1: Strategic Selection of Diamine Linkers
The linker is not merely a bridge; it is a thermodynamic and pharmacokinetic determinant. While early PROTACs utilized flexible PEG or alkyl chains, modern drug development favors rigid diamine linkers (e.g., piperazines, spirocycles) to improve oral bioavailability and restrict conformational entropy.
The Rigidity-Permeability Trade-off
Rigid linkers reduce the entropic penalty upon ternary complex formation. However, they introduce synthetic complexity.
-
Flexible Linkers (PEG/Alkyl): High solubility, easy synthesis, but poor cell permeability (high TPSA) and metabolic instability.
-
Rigid Linkers (Piperazine/Bicyclic): Improved metabolic stability and membrane permeability. They lock the E3 ligase and POI (Protein of Interest) into specific orientations, potentially enhancing cooperativity (
).
The "Goldilocks" Zone
Data suggests an optimal linker length often falls between 12–16 atoms for many targets (e.g., BRD4, BTK). Fmoc-protected diamines allow for precise modular assembly to hit this window without the aggregation issues common in long alkyl chains.
Table 1: Comparative Analysis of Linker Chemistries
| Feature | Fmoc-PEG-Diamine | Fmoc-Piperazine/Rigid Diamine | Impact on PROTAC |
| Conformation | High Entropy (Floppy) | Low Entropy (Pre-organized) | Rigid linkers often improve potency ( |
| Solubility | Excellent (Water/DMSO) | Variable (Structure dependent) | PEG improves formulation; Rigid requires polar groups. |
| Metabolic Stability | Low (Oxidative cleavage) | High | Rigid linkers resist P450 metabolism. |
| Synthesis | Standard SPPS | Steric hindrance in coupling | Rigid amines require stronger coupling reagents (e.g., HATU). |
Part 2: Chemical Logic & Orthogonality[2][3]
The cornerstone of efficient PROTAC synthesis with diamine linkers is Orthogonality . You must be able to deprotect one amine terminus without disturbing the other or the ligand attachment.
The Fmoc/Boc Strategy
This is the industry standard for diamine linkers.
-
Fmoc (Fluorenylmethyloxycarbonyl): Base-labile.[2][3] Removed by Piperidine.[2][4][5]
-
Boc (tert-Butyloxycarbonyl): Acid-labile.[3][4] Removed by TFA (Trifluoroacetic acid).
Mechanism of Action:
-
Selectivity: The linker is introduced as Fmoc-NH-Linker-NH-Boc.
-
Coupling: The free amine of the E3 ligand (on resin) attacks the Fmoc-activated ester.
-
Extension: The Fmoc group is removed with base (20% Piperidine) to expose the distal amine for the POI ligand coupling.
-
Global Deprotection: The Boc group (if present on side chains) or the resin cleavage is performed with acid, ensuring the linker remains intact until the final step.
Part 3: Experimental Protocol (Solid-Phase Synthesis)
Objective: Synthesize a PROTAC precursor by coupling a mono-Fmoc-diamine linker to an immobilized E3 ligase ligand (e.g., Thalidomide analog) on Rink Amide resin.
Materials
-
Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).
-
Linker: Fmoc-Diamine-Boc (or Fmoc-Diamine-Acid if coupling to an amine).
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIEA (Diisopropylethylamine).
-
Solvents: DMF (Anhydrous), DCM, Piperidine.
Step-by-Step Workflow
Phase A: Resin Preparation & Fmoc Deprotection
-
Swelling: Place resin in a fritted syringe reactor. Add DMF (5 mL/g resin) and swell for 30 mins. Drain.
-
Deprotection: Add 20% Piperidine in DMF (v/v). Agitate for 5 mins. Drain. Repeat with fresh solution for 15 mins.
-
Critical Insight: Piperidine forms a fulvene adduct.[6] Insufficient washing leads to adduct precipitation.
-
-
Wash: Wash with DMF (5x), DCM (3x), DMF (3x). Ensure pH of effluent is neutral.
Phase B: Coupling the Linker
-
Activation: In a separate vial, dissolve Fmoc-Linker-OH (3.0 eq) and HATU (2.9 eq) in minimal anhydrous DMF. Add DIEA (6.0 eq).
-
Visual Check: Solution should turn yellow/orange. Activate for 30–60 seconds only to minimize racemization (if chiral).
-
-
Reaction: Add the activated solution to the resin. Agitate at Room Temperature (RT) for 2 hours.
-
Monitoring: Perform a Kaiser Test (Ninhydrin).
-
Blue Beads: Incomplete coupling (Repeat Phase B).
-
Colorless/Yellow Beads: Complete coupling.
-
-
Wash: DMF (5x), DCM (5x).
Phase C: The "Stop Point"
-
Safe Pause: After Phase B (Coupling) and washing, the resin-bound intermediate (Fmoc-protected) is stable. You can store it at 4°C under nitrogen.
-
Risk: Do not store after Fmoc deprotection (Phase A). The free amine can oxidize or aggregate.
Graphviz Workflow Diagram
Caption: Figure 1. Solid-Phase Synthesis workflow for coupling Fmoc-protected diamine linkers to resin-bound ligands.
Part 4: Troubleshooting & Optimization
Diketopiperazine (DKP) Formation
When using diamine linkers, particularly those with amino acid backbones, there is a risk of intramolecular cyclization (DKP formation) after Fmoc removal.
-
Symptom: Loss of the linker from the resin or truncated sequences.
-
Solution: Use Trityl (Trt) protection for sterically demanding scenarios or perform the subsequent coupling immediately after deprotection.
Solubility & Aggregation
Rigid linkers (e.g., piperazines) can cause on-resin aggregation, leading to "difficult sequences."
-
Diagnosis: Incomplete coupling despite repeated attempts.
-
Remedy:
-
Use Magic Mixture solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100.
-
Use microwave-assisted coupling (50°C, 10 mins) to disrupt aggregates.
-
Linker Selection Decision Matrix
Caption: Figure 2.[2] Decision matrix for selecting Fmoc-diamine linkers based on physicochemical priorities.
Part 5: References
-
Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link
-
Bemis, T. A., et al. (2021).[8] "Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras." Journal of Medicinal Chemistry. Link[8]
-
Klein, V. G., et al. (2020). "Understanding and improving the membrane permeability of PROTACs." Acta Pharmaceutica Sinica B. Link
-
Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase for PROTAC design." Journal of the American Chemical Society. Link
-
Verma, S., et al. (2022).[2] "Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation." ACS Medicinal Chemistry Letters. Link
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
stability of Fmoc-DODA HCl in storage conditions
The following technical guide details the stability profile and storage protocols for Fmoc-DODA HCl (N-(9-Fluorenylmethoxycarbonyl)-1,12-diaminododecane hydrochloride), a critical linker used in solid-phase peptide synthesis (SPPS) and lipid nanoparticle (LNP) functionalization.[1]
Technical Guide for Process Chemists & Formulation Scientists[1]
Technical Profile & Chemical Identity
Fmoc-DODA HCl is a heterobifunctional linker containing a hydrophobic C12 alkyl chain, a base-labile Fmoc protecting group, and a hydrophilic amine hydrochloride salt.[1] Its amphiphilic nature creates unique stability challenges compared to standard amino acid derivatives.[1]
| Parameter | Specification |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-1,12-diaminododecane hydrochloride |
| Common ID | Fmoc-DODA HCl |
| Molecular Formula | C₂₇H₃₉ClN₂O₂ |
| Molecular Weight | ~459.07 g/mol (Salt form) |
| Functional Groups | Fmoc-carbamate (Base labile), Primary Amine HCl (Hygroscopic) |
| Solubility | Soluble in DMF, DMSO, MeOH; Sparingly soluble in Water, DCM |
Stability Risk Assessment
The stability of Fmoc-DODA HCl is governed by three competing degradation vectors: hygroscopic disproportionation , base-catalyzed elimination , and oxidative discoloration .[1]
Hygroscopic Disproportionation (Critical Risk)
The primary amine hydrochloride moiety is highly hygroscopic.[1] Upon exposure to ambient moisture:
-
Water Adsorption: The salt lattice absorbs water, forming a hydrate.
-
Acid Hydrolysis: Localized high acidity from the HCl salt in the presence of water can catalyze the hydrolysis of the carbamate linkage (slow) or promote aggregation.
-
Physical Caking: The powder transitions from a free-flowing white solid to a sticky, yellowed gum, making accurate weighing impossible.[1]
Fmoc Elimination (Spontaneous Degradation)
While the Fmoc group is designed to be removed by bases (e.g., piperidine), it possesses inherent instability:[1]
-
Mechanism: Slow E1cB elimination of dibenzofulvene (DBF) can occur even in the absence of strong base if the solid is stored at elevated temperatures (>25°C).[1]
-
Autocatalysis: Free amine contaminants (if the HCl salt disproportionates) can act as a base, triggering a chain reaction of Fmoc removal.[1]
Visualizing the Degradation Pathway
The following diagram illustrates the mechanistic breakdown of Fmoc-DODA HCl under stress conditions.
Caption: Mechanistic pathway showing how moisture triggers salt disproportionation, leading to autocatalytic Fmoc cleavage and yellowing.
Storage & Handling Protocol
To maintain purity >97% over 12+ months, the following "Golden Standard" protocol must be implemented.
Storage Conditions
| Variable | Requirement | Rationale |
| Temperature | -20°C (± 5°C) | Inhibits thermal elimination of Fmoc; slows hydrolysis.[1] |
| Atmosphere | Inert Gas (Argon/N₂) | Prevents moisture ingress and oxidative yellowing.[1] |
| Container | Amber Glass Vials | Blocks UV light; glass prevents moisture permeation better than plastic.[1] |
| Desiccant | Silica/Drierite | Secondary defense against moisture in the secondary container. |
Handling Workflow (The "Thaw-Rule")
CRITICAL: Never open a cold vial directly in ambient air. Condensation will immediately destroy the surface layer of the salt.
-
Equilibration: Remove vial from freezer and place in a desiccator at room temperature for 30–60 minutes .
-
Visual Check: Ensure no condensation is visible on the outer glass.
-
Dispensing: Open in a fume hood. Weigh quickly.
-
Re-sealing: Purge headspace with Argon/Nitrogen before recapping.[1] Seal with Parafilm.[1]
Quality Control (QC) & Validation[1]
Researchers should validate the integrity of Fmoc-DODA HCl prior to critical synthesis steps (e.g., GMP LNP formulation).[1]
HPLC Purity Assay
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% TFA (Suppresses amine ionization tailing).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 5% B to 95% B over 20 mins. (The C12 chain requires high organic content for elution).[1]
-
Detection: UV @ 265 nm (Fmoc characteristic absorption) and 214 nm (peptide bond).[1]
-
Pass Criteria: Single peak >95% area.
-
Fail Indicator: Split peaks (hydrolysis) or distinct peak at varying retention time (free amine).[1]
-
Rapid "Yellow Test" (Visual)
-
Procedure: Dissolve 5 mg in 1 mL DMF.
-
Observation: The solution should be clear and colorless.
-
Failure: A distinct yellow tint indicates the presence of Dibenzofulvene-amine adducts , signaling significant Fmoc deprotection. Do not use.
Troubleshooting & Recovery
If the compound has degraded, can it be saved?
| Symptom | Diagnosis | Action |
| Clumping / Caking | Moisture absorption.[1] | Dry: Place in vacuum desiccator over P₂O₅ for 24h. Re-test purity. |
| Yellow Color | Fmoc cleavage (DBF formation).[1] | Purify: Recrystallize from cold MeOH/Ether or repurify via Prep-HPLC. |
| Insolubility in DMF | Polymerization or Salt aggregation.[1] | Discard: Irreversible degradation likely.[1] |
Recovery Workflow Diagram
Caption: Decision tree for assessing usability of stored Fmoc-DODA HCl based on physical state and color.
References
-
National Institutes of Health (NIH). (2025).[1] 1,12-Diaminododecane Safety Data Sheet (PubChem). Retrieved from [Link][1]
-
European Medicines Agency. (2003).[1] Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products. Retrieved from [Link]
Sources
Methodological & Application
standard protocol for coupling Fmoc-DODA HCl in SPPS
This Application Note and Protocol details the specific handling, coupling, and strategic integration of Fmoc-DODA HCl (1-(Fmoc-amino)-4,9-dioxa-12-dodecanamine hydrochloride) in Solid-Phase Peptide Synthesis (SPPS).
Critical Distinction: Diamine vs. Amino Acid
Before proceeding, the user must verify the chemical identity. Fmoc-DODA HCl (CAS 1274891-99-4) is a mono-protected diamine , not an amino acid.
-
It lacks a carboxylic acid group.
-
It cannot be coupled directly to a standard deprotected amine resin (e.g., Rink Amide) using standard activation (DIC/Oxyma).
-
Usage: It is used to introduce a hydrophilic spacer by reacting its free amine with a carboxylic acid on the resin (e.g., 2-Chlorotrityl resin or a succinylated peptide chain).
Molecule Profile & Strategic Application
| Property | Specification |
| Common Name | Fmoc-DODA HCl |
| Chemical Name | 1-(Fmoc-amino)-4,9-dioxa-12-dodecanamine hydrochloride |
| CAS Number | 1274891-99-4 |
| Functionality | Heterobifunctional Linker (Amine - Amine) |
| Reactive Group | Primary Amine (as HCl salt) |
| Protected Group | Fmoc-Amine |
| Solubility | Soluble in DMF, DMSO, DCM (requires neutralization) |
| Primary Application | C-terminal modification (on 2-CTC resin) or "Inverse" coupling to activated carboxylates.[1] |
Why use Fmoc-DODA?
Fmoc-DODA is a PEG-like spacer (containing ether linkages) used to increase the solubility and flexibility of peptide conjugates. Unlike standard amino acid spacers (like Fmoc-AEEA/mini-PEG), Fmoc-DODA provides a terminal amine, making it ideal for:
-
C-Terminal Functionalization: Creating a peptide with a C-terminal amine for post-cleavage conjugation (e.g., to dyes, drugs, or surfaces).
-
Dendrimer/Branched Synthesis: Acting as a branching point or spacer where a reversal of amide bond direction is required.
Experimental Protocols
Since Fmoc-DODA is a diamine, it requires specific protocols depending on where in the peptide chain it is introduced.
Protocol A: Loading Fmoc-DODA onto 2-Chlorotrityl Chloride (2-CTC) Resin
Use this protocol to start a synthesis with the DODA linker at the C-terminus.
Mechanism: The free amine of Fmoc-DODA attacks the electrophilic trityl chloride, forming a covalent C-N bond. The HCl salt must be neutralized in situ to permit nucleophilic attack.
Materials:
-
2-Chlorotrityl Chloride Resin (Loading: ~1.0–1.6 mmol/g)
-
Fmoc-DODA HCl (0.6 – 0.8 equivalents relative to resin capacity to prevent overcrowding)
-
DIPEA (N,N-Diisopropylethylamine)
-
DCM (Dichloromethane, anhydrous)
-
Methanol (HPLC grade)
Step-by-Step Procedure:
-
Resin Preparation: Weigh the 2-CTC resin into a fritted syringe or reaction vessel. Wash with DCM (3 x 1 min) to remove moisture and fines.
-
Pre-Activation Solution:
-
Dissolve Fmoc-DODA HCl (0.6 eq) in dry DCM (10 mL per gram of resin).
-
Note: If solubility is poor in pure DCM, add a minimal amount of DMF (up to 10% v/v).
-
Add DIPEA (4.0 eq). Crucial: 1 eq neutralizes the HCl salt; the remaining 3 eq drive the reaction.
-
-
Coupling (Loading):
-
Add the solution immediately to the dry 2-CTC resin.
-
Agitate (shake/vortex) for 2 hours at room temperature.
-
-
Capping (Quenching):
-
Add Methanol (1 mL per gram of resin) and DIPEA (0.5 mL) directly to the reaction mixture.
-
Agitate for 15 minutes . This caps unreacted trityl chlorides with methoxide.
-
-
Washing:
-
Drain and wash with DCM (3x), DMF (3x), and DCM (3x).
-
-
Loading Determination (Optional but Recommended):
-
Perform a UV quantification of the Fmoc group (piperidine cleavage) to determine the precise substitution level (mmol/g).
-
Protocol B: Internal Coupling (Inverse Direction)
Use this protocol to insert the linker into the middle of a sequence or at the N-terminus.
Challenge: You cannot couple Fmoc-DODA (Amine) to a Peptide-Resin (Amine). Solution: You must first convert the resin-bound amine to a carboxylic acid using a cyclic anhydride (Succinic or Glutaric Anhydride).
Workflow: Resin-NH2 → Succinic Anhydride → Resin-COOH → Activate → Couple Fmoc-DODA
Step-by-Step Procedure:
Phase 1: Carboxylation (Succinic Spacer)
-
Deprotection: Remove the Fmoc group from the resin-bound peptide using 20% Piperidine/DMF.[2][3] Wash thoroughly.[4]
-
Succinylation:
-
Dissolve Succinic Anhydride (10 eq) and DIPEA (2 eq) in DMF.
-
Add to resin and agitate for 1 hour .
-
QC: Perform a Kaiser Test (Ninhydrin). It should be Negative (no free amines). If positive, repeat step.
-
Phase 2: Activation & Coupling of Fmoc-DODA
-
Activation:
-
The resin now terminates in a free Carboxylic Acid (-COOH).
-
Add DIC (3 eq) and Oxyma Pure (3 eq) in DMF to the resin.
-
Alternative: Use HATU (2.9 eq) / DIPEA (6 eq).
-
-
Coupling:
-
Dissolve Fmoc-DODA HCl (3 eq) and DIPEA (3 eq) in DMF.
-
Note: The DIPEA is required to neutralize the HCl salt of the linker.
-
Add the DODA solution to the activated resin.
-
Agitate for 2 to 4 hours (longer coupling is recommended for secondary linkers).
-
-
QC:
-
Perform a Chloranil Test (for secondary amines) or Kaiser Test. Note that since you are coupling onto an acid, standard amine tests monitor the incoming amine, which is difficult.
-
Best Practice: Cap with acetic anhydride/pyridine after coupling to ensure any unreacted activated esters are quenched (though they will likely hydrolyze back to acids).
-
Visualization: Logical Workflow
The following diagram illustrates the decision logic and chemical workflow for Fmoc-DODA HCl.
Caption: Workflow for integrating Fmoc-DODA HCl depending on position in the peptide chain.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Loading (Protocol A) | Incomplete neutralization of HCl salt. | Ensure DIPEA is at least 4.0 eq relative to the linker. The first equivalent is consumed by HCl. |
| No Coupling (Protocol B) | Attempting to couple Amine to Amine. | Verify "Carboxylation" step.[4] Ensure resin was treated with Succinic Anhydride first. |
| Precipitation | Poor solubility of the salt form in DCM. | Add 10-20% DMF to the coupling mixture. Ensure base (DIPEA) is added before mixing with resin. |
| Kaiser Test False Negative | DODA is a primary amine, should be positive. | If testing after coupling DODA (before Fmoc removal), it should be negative (Fmoc is on). If testing after Fmoc removal, it should be blue (positive). |
References
-
BroadPharm. Fmoc-DODA HCl Product Specifications and Structure. Retrieved from
-
Sigma-Aldrich. 1-(Fmoc-amino)-4,9-dioxa-12-dodecanamine hydrochloride (CAS 1274891-99-4). Retrieved from
-
Bachem. Fmoc-Based Solid Phase Peptide Synthesis Protocols. Retrieved from
- Albericio, F., & Tyley, A. (2014). Methods and Protocols of Modern Solid Phase Peptide Synthesis. In Methods in Molecular Biology. Springer. (Standard reference for 2-CTC loading and Kaiser test).
Sources
how to dissolve Fmoc-DODA HCl for bioconjugation
This Application Note and Protocol guide details the optimal dissolution and handling of Fmoc-DODA HCl (Fmoc-protected diamine linker, hydrochloride salt) for bioconjugation applications.[1]
Part 1: Technical Introduction & Chemical Logic
Fmoc-DODA HCl (Fluorenylmethyloxycarbonyl-DODA Hydrochloride) is a heterobifunctional linker typically used to introduce a spacer arm between two biomolecules or to functionalize a surface.[1]
-
The "Fmoc" moiety: A bulky, hydrophobic protecting group that masks one amine, preventing polymerization during activation.[2] It renders the molecule significantly hydrophobic.[2]
-
The "DODA" core: Typically refers to a PEG-like (polyethylene glycol) or alkyl-ether chain (e.g., 3,6-dioxa-1,8-octanediamine derivatives) that provides flexibility and hydrophilicity.[1]
-
The "HCl" salt: Indicates the terminal free amine is protonated (
).[1] This salt form improves shelf stability by preventing oxidation but must be neutralized to participate in nucleophilic attack (bioconjugation).[1]
The Solubility Paradox: While the HCl salt and ether/PEG backbone suggest water solubility, the large aromatic Fmoc group dominates the solubility profile, making the compound insoluble in pure water or acidic buffers.[2] Attempting to dissolve it directly in aqueous media often results in a gummy precipitate.[2]
The Solution: Dissolution requires a polar aprotic organic solvent (DMSO or DMF) to solvate the Fmoc group, followed by controlled dilution into the aqueous reaction buffer.
Part 2: Solubility Profile & Data
| Solvent | Solubility Rating | Suitability for Bioconjugation | Notes |
| DMSO (Dimethyl sulfoxide) | Excellent (>50 mM) | High | Preferred.[1][2] Biocompatible, high boiling point, stabilizes the Fmoc group.[2] |
| DMF (Dimethylformamide) | Excellent (>50 mM) | High | Standard for peptide chemistry.[1][2] Easier to remove by evaporation than DMSO.[1][2] |
| Water / PBS | Poor / Insoluble | None | Causes precipitation.[1][2] Only used after dilution from organic stock.[1][2] |
| Methanol / Ethanol | Moderate | Low | Nucleophilic solvents can cause transesterification or Fmoc cleavage over time.[1][2] Avoid for storage. |
| DCM / Chloroform | Good | Low (for bio) | Good for synthesis, but immiscible with aqueous bioconjugation buffers.[1][2] |
Part 3: Step-by-Step Dissolution Protocol
Reagents Required
-
Fmoc-DODA HCl (solid powder).[1]
-
Anhydrous DMSO (Grade: Bioconjugation/Cell culture tested).[1]
-
Why Anhydrous? Water in DMSO can accelerate Fmoc deprotection or hydrolysis of activated esters (if co-dissolved).[1]
-
-
Neutralization Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]
-
Reaction Buffer: PBS, pH 7.2–7.5 (or bicarbonate buffer).
Workflow Diagram (DOT Visualization)
Detailed Protocol Steps
1. Preparation of Stock Solution (Organic Phase)
-
Calculate: Determine the mass required for a 10 mM to 50 mM stock concentration.
-
Example: If MW ≈ 426.6 g/mol , dissolve 4.3 mg in 1 mL DMSO for ~10 mM.[2]
-
-
Dissolve: Add anhydrous DMSO to the vial containing Fmoc-DODA HCl.
-
Agitate: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath for 1–2 minutes. The solution should be completely clear and colorless.
-
Checkpoint: This stock is stable at -20°C for months because the HCl salt prevents oxidation of the amine.[1]
-
2. Neutralization (The "Activation" Step) [1]
-
Context: The amine is currently protonated (
) and unreactive toward NHS esters or carboxylic acids.[1] -
Action: Immediately prior to conjugation, add a tertiary amine base (DIPEA or TEA) to the DMSO stock.
-
Ratio: Add 1.5 to 2.0 molar equivalents of base relative to the Fmoc-DODA.
3. Aqueous Conjugation
-
Dilution: Add the neutralized DMSO stock to your protein/biomolecule solution (typically in PBS or Borate buffer).[1]
-
Solvent Limit: Ensure the final volume of DMSO in the reaction does not exceed 10–20% (v/v) , depending on the protein's tolerance to organic solvents.
-
Mixing: Add the organic stock dropwise while vortexing the aqueous buffer to prevent local concentration spikes that could precipitate the Fmoc-linker.
Part 4: Troubleshooting & Critical Parameters
| Observation | Root Cause | Corrective Action |
| Cloudiness upon adding to buffer | Fmoc hydrophobicity ("crashing out") | 1. Increase DMSO concentration (if protein tolerates).2.[1] Lower the concentration of the Linker stock.3. Add surfactant (e.g., 0.05% Tween-20) to the buffer.[1] |
| Low Conjugation Efficiency | Amine not neutralized | Ensure DIPEA/TEA was added to the DMSO stock before mixing. |
| Fmoc Loss (Premature) | High pH or Primary Amines | Avoid Tris or Glycine buffers during conjugation (they compete).[1][2] Ensure pH < 8.5. |
| Precipitate in Stock Solution | Moisture contamination | Use fresh, anhydrous DMSO.[2] Warm the solution to 37°C. |
Part 5: References
-
Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd ed.).[1][2] Academic Press.[1][2] [1]
-
Foundational text for amine-to-NHS coupling and solvent compatibility.
-
-
BroadPharm. (n.d.).[1] Fmoc-DODA HCl Product Information & Structure. BroadPharm.[1][2][3][4][5]
-
Source for molecular weight (426.6 Da) and specific chemical handling.[1]
-
-
MedChemExpress. (n.d.).[1] Fmoc-Amino Acid Solubility Guidelines.
-
General protocols for dissolving Fmoc-protected derivatives in DMSO/DMF.
-
Sources
- 1. Fmoc-Dab-OH.HCl | C19H22Cl2N2O4 | CID 139211063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-DOOA, HCl salt, 868599-73-9 | BroadPharm [broadpharm.com]
- 4. Fmoc-DODA, 1274891-99-4 | BroadPharm [broadpharm.com]
- 5. Fmoc-N-amido-PEG-amine HCL salt, MW 2,000 | BroadPharm [broadpharm.com]
Mastering Amine Deprotection: A Detailed Guide to Fmoc-DODA Linker Cleavage Using Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Fmoc-DODA Linker as a Versatile Tool in Bioconjugation
In the landscape of modern drug development and bioconjugation, the strategic use of chemical linkers is paramount for the successful construction of complex therapeutic modalities such as antibody-drug conjugates (ADCs). The Fmoc-DODA linker, a derivative of 1,12-diaminododecane (DODA) protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, has emerged as a valuable and versatile spacer. Its long, flexible 12-carbon chain provides spatial separation between a payload and a carrier molecule, which can be crucial for maintaining the biological activity of both entities. The primary amine exposed after Fmoc removal serves as a key handle for subsequent conjugation reactions.
This application note provides a comprehensive guide to the deprotection of the Fmoc-DODA linker using piperidine, with a focus on solution-phase applications common in the development of bioconjugates. We will delve into the underlying chemical mechanism, present detailed protocols for deprotection and reaction monitoring, and offer insights into troubleshooting potential challenges.
The Chemistry of Amine Liberation: Understanding the Fmoc Deprotection Mechanism
The removal of the Fmoc protecting group is a classic example of a base-catalyzed β-elimination reaction, specifically following the E1cB (Elimination Unimolecular conjugate Base) mechanism.[1][2] This process is favored due to the acidic nature of the proton on the 9-position of the fluorene ring system.[1]
The reaction proceeds in two main steps:
-
Proton Abstraction: The secondary amine, piperidine, acts as a base and abstracts the acidic proton from the C9 position of the fluorene ring of the Fmoc group. This results in the formation of a carbanion intermediate.
-
β-Elimination: The unstable carbanion rapidly undergoes elimination, leading to the cleavage of the C-O bond of the carbamate and the formation of the free amine of the DODA linker, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[1][2]
Piperidine plays a dual role in this reaction. Beyond being the base that initiates the deprotection, it also acts as a scavenger for the liberated dibenzofulvene.[1] The DBF molecule is a reactive electrophile that can potentially undergo side reactions. Piperidine efficiently traps DBF to form a stable adduct, driving the equilibrium of the reaction towards the deprotected product.[1][2]
Caption: Mechanism of Fmoc deprotection by piperidine.
Optimizing Deprotection: Key Parameters and Considerations
While the standard conditions for Fmoc deprotection in solid-phase peptide synthesis (SPPS) often involve 20% piperidine in N,N-dimethylformamide (DMF), solution-phase deprotection of a hydrophobic linker like Fmoc-DODA requires careful consideration of several factors to ensure complete reaction and facilitate purification.[3][4]
| Parameter | Recommendation | Rationale & Insights |
| Piperidine Concentration | 10-25% (v/v) | A concentration of 20% is a robust starting point. Lower concentrations (5-10%) can be effective but may require longer reaction times.[5] Higher concentrations can accelerate the reaction but may complicate the removal of excess piperidine during work-up. |
| Solvent System | Aprotic polar solvents (e.g., DMF, NMP, DCM) | DMF and N-Methyl-2-pyrrolidone (NMP) are excellent choices due to their ability to solvate both the hydrophobic Fmoc-DODA and the polar piperidine. Dichloromethane (DCM) is also a viable option. The choice of solvent can influence the reaction rate.[1][2] |
| Reaction Temperature | Room Temperature (20-25 °C) | The deprotection is typically rapid at room temperature. Gentle heating (e.g., to 30-40 °C) can be employed to accelerate the reaction if monitoring indicates sluggishness, but this may also increase the risk of side reactions. |
| Reaction Time | 30 minutes to 2 hours | The reaction is often complete within 30 minutes. However, for a complete reaction, especially with a hydrophobic substrate, extending the time to 1-2 hours is advisable. Reaction progress should be monitored. |
| Substrate Concentration | 10-50 mg/mL | Maintaining a reasonable substrate concentration is important. Highly concentrated solutions may lead to aggregation of the hydrophobic Fmoc-DODA, impeding efficient deprotection. |
Experimental Protocols
The following protocols provide a starting point for the deprotection of Fmoc-DODA. It is recommended to perform a small-scale trial to optimize conditions for your specific application.
Protocol 1: Standard Solution-Phase Fmoc-DODA Deprotection
Materials:
-
Fmoc-DODA linker
-
Piperidine (reagent grade)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
HPLC system for reaction monitoring and purity analysis
Procedure:
-
Dissolution: Dissolve the Fmoc-DODA linker in DMF to a concentration of approximately 20 mg/mL in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Piperidine: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
TLC: Spot the reaction mixture on a silica gel TLC plate and elute with an appropriate solvent system (e.g., 10% methanol in DCM). The deprotected product should have a lower Rf value than the starting material. The disappearance of the starting material spot indicates reaction completion.
-
HPLC: Inject a small aliquot of the reaction mixture (after quenching with a small amount of acetic acid to neutralize the piperidine) onto a reverse-phase HPLC column. Monitor the disappearance of the starting material peak and the appearance of the product peak.
-
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). This removes the dibenzofulvene-piperidine adduct and excess piperidine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected DODA linker.
-
-
Purification (if necessary): The crude product can be purified by silica gel column chromatography if required.
Caption: General workflow for Fmoc-DODA deprotection.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | - Insufficient reaction time.- Low piperidine concentration.- Poor solubility or aggregation of Fmoc-DODA. | - Extend the reaction time and continue monitoring.- Increase the piperidine concentration.- Add a co-solvent like DCM or gently warm the reaction mixture. |
| Formation of Side Products | - Presence of other base-labile protecting groups in the molecule.- Reaction of the deprotected amine with dibenzofulvene (rare with piperidine scavenger). | - Ensure that other protecting groups are stable to piperidine.- Use a sufficient excess of piperidine to effectively scavenge dibenzofulvene. |
| Difficult Purification | - The dibenzofulvene-piperidine adduct can be greasy and co-elute with the product.- The deprotected DODA linker may have some water solubility. | - Perform thorough aqueous washes during work-up.- A patent suggests a biphasic workup with a polar solvent (e.g., acetonitrile) to dissolve the product and a non-polar solvent (e.g., hexane) to extract the adduct.[6] |
Conclusion
The deprotection of the Fmoc-DODA linker with piperidine is a robust and efficient method for revealing a primary amine for subsequent conjugation reactions. By understanding the underlying chemical mechanism and carefully controlling key reaction parameters such as piperidine concentration, solvent, and reaction time, researchers can achieve high yields of the deprotected linker. The protocols and troubleshooting guide provided in this application note serve as a solid foundation for the successful implementation of this critical step in the synthesis of complex bioconjugates and other advanced molecular architectures.
References
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. Available at: [Link]
-
Methods for Removing the Fmoc Group | Springer Nature Experiments. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
How best can I remove Fmoc from a peptide to expose the N-terminal? - ResearchGate. Available at: [Link]
-
Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC - NIH. Available at: [Link]
-
A practical solution-phase synthesis of an antagonistic peptide of TNF-α based on hydrophobic tag strategy - The Royal Society of Chemistry. Available at: [Link]
-
Novabiochem® - Merck Millipore. Available at: [Link]
-
Methods for Removing the Fmoc Group. Available at: [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. Available at: [Link]
-
(PDF) Methods for Removing the Fmoc Group - ResearchGate. Available at: [Link]
-
Green Chemistry - In situ Fmoc removal. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - ResearchGate. Available at: [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC - NIH. Available at: [Link]
-
Synthesis of Biologically Active Hydrophobic Peptide by Using Novel Polymer Support: Improved Fmoc Solid Phase Methodology - ResearchGate. Available at: [Link]
Sources
- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
conjugating Fmoc-DODA to NHS-activated esters
Application Note: Strategic Conjugation of Fmoc-DODA Linkers to NHS-Activated Esters
Part 1: Abstract & Strategic Overview
This guide details the protocol for conjugating Fmoc-DODA (Fmoc-8-amino-3,6-dioxaoctylamine) to NHS-activated esters . Fmoc-DODA is a critical "mini-PEG" (PEG2) spacer used in the development of Antibody-Drug Conjugates (ADCs) and PROTACs to improve solubility and reduce steric hindrance.[1][2]
The Engineering Challenge: The conjugation requires a delicate chemical balance. You must facilitate the nucleophilic attack of the DODA amine onto the NHS ester (requiring basic conditions, pH > 7.5) while simultaneously preventing the premature cleavage of the base-labile Fmoc protecting group (which degrades in the presence of secondary amines or strong inorganic bases).
This protocol utilizes an Anhydrous Organic Strategy using a non-nucleophilic tertiary base (DIPEA) to maximize yield and linker integrity.[1]
Part 2: Chemical Basis & Mechanism[3][4]
To ensure reproducibility, researchers must understand the competing pathways in this reaction.
-
The Desired Pathway (Amidation): The primary amine of the Fmoc-DODA (usually supplied as an HCl salt) must be deprotonated to its free base form (
).[1][2] This nucleophile attacks the carbonyl of the NHS ester, displacing N-hydroxysuccinimide.[3] -
The Hydrolysis Risk (NHS Degradation): NHS esters have a half-life of roughly 10 minutes at pH 8.6 in aqueous solution.[1][4] Water must be excluded to prevent the NHS ester from hydrolyzing back to a carboxylic acid before conjugation occurs.
-
The Deprotection Risk (Fmoc Instability): Fmoc groups are cleaved by secondary amines (like piperidine) via an E1cB elimination mechanism. However, they are relatively stable in the presence of sterically hindered tertiary amines (like DIPEA) if the reaction time is controlled.
Visualizing the Reaction Pathway
The following diagram maps the critical decision points and chemical risks.
Caption: Reaction logic flow. Green nodes indicate active/desired states; Red nodes indicate precursors or failure modes.[1] DIPEA is selected to enable activation without triggering Fmoc loss.
Part 3: Materials & Equipment
Reagents:
-
Fmoc-DODA-HCl: (Fmoc-8-amino-3,6-dioxaoctylamine hydrochloride).[1][2] Note: Ensure it is the diamine version, not the acid.
-
NHS-Activated Ester: (e.g., Drug-NHS, Biotin-NHS, or Dye-NHS).[1][2]
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).[1][2] Critical: Water content < 50 ppm.
-
Base: DIPEA (N,N-Diisopropylethylamine).[1][2] Do not use Piperidine or DBU.
-
Quenching Buffer: 5% Acetic Acid in Methanol or Water.
Equipment:
Part 4: Detailed Protocol (Anhydrous Organic Synthesis)
This protocol is optimized for a 10–50 mg scale synthesis.
Step 1: Preparation of Stock Solutions
-
Dry the Reagents: Ensure Fmoc-DODA and the NHS ester are desiccated. Moisture is the primary cause of low yield.
-
Fmoc-DODA Solution: Dissolve Fmoc-DODA-HCl in anhydrous DMF to a concentration of 50–100 mM .
-
NHS-Ester Solution: Dissolve the target NHS ester in anhydrous DMF to a concentration of 50–100 mM .
Step 2: Neutralization (The Critical Step)
Rationale: The amine on Fmoc-DODA is protonated (salt form) and unreactive.[1][2] We must strip the proton without stripping the Fmoc group.
-
Calculate the molar equivalents. You need a 1.2-fold molar excess of the amine (Fmoc-DODA) relative to the NHS ester to ensure complete consumption of the valuable NHS ester.
-
Add 2.0 equivalents of DIPEA (relative to Fmoc-DODA) to the Fmoc-DODA solution.
-
Vortex briefly (5 seconds). The solution is now "activated."
Step 3: Conjugation Reaction
-
Add the Activated Fmoc-DODA solution dropwise to the NHS-Ester solution .[1][2]
-
Why dropwise? To prevent local concentration hotspots that might favor side reactions.
-
-
Stoichiometry Check: Final ratio should be roughly 1.0 eq NHS-Ester : 1.2 eq Fmoc-DODA : 2.4 eq DIPEA.[1][2]
-
Incubation: Flush the vial with Nitrogen/Argon, cap tightly, and incubate at Room Temperature (20–25°C) for 1–2 hours .
-
Warning: Do not heat.[1] Fmoc stability decreases significantly above 30°C in basic solutions.
-
Step 4: Monitoring & Quenching
-
Check Progress: Spot 1 µL on TLC or run LC-MS.
-
Quenching: Once complete, add 5 equivalents of Acetic Acid (relative to DIPEA) to neutralize the base.
-
Why? This "locks" the Fmoc group, preventing deprotection during workup/evaporation.
-
Step 5: Purification
-
Precipitation (Preferred for small molecules): Add the reaction mixture dropwise into 10 volumes of ice-cold Diethyl Ether or Ethyl Acetate. The Fmoc-conjugate typically precipitates while unreacted NHS and DIPEA remain in solution.[1][2]
-
HPLC: If soluble, purify via Reverse-Phase HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid). Avoid high pH buffers (like Ammonium Bicarbonate) during purification.[1][2]
Part 5: Data Summary & Troubleshooting
Stoichiometry & Conditions Table
| Parameter | Recommended Value | Impact of Deviation |
| Fmoc-DODA Equiv. | 1.2 – 1.5 eq | < 1.0: Incomplete NHS conversion. > 2.0: Harder purification. |
| DIPEA Equiv. | 2.0 eq (vs DODA) | < 1.0: Amine remains protonated (No Rxn). > 5.0: Risk of Fmoc cleavage. |
| Solvent | Anhydrous DMF | Water present: Rapid NHS hydrolysis (Low Yield).[1][2] |
| Temperature | 20 – 25°C | > 30°C: Fmoc deprotection side-products increase.[1][2] |
| Reaction Time | 60 – 120 mins | > 4 hours: Diminishing returns; increased impurities. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (Hydrolysis) | Wet solvent or old NHS ester.[1][2] | Use fresh anhydrous DMF; store NHS esters at -20°C under argon.[1][2] |
| Fmoc Loss (Free Amine) | Base too strong or exposure too long.[1] | Switch to DIPEA (never Piperidine); quench reaction immediately after completion with acetic acid. |
| Precipitation during Rxn | Product insolubility. | Add 10-20% DMSO to the DMF mixture to maintain solubility.[1][2] |
| No Reaction | Amine not neutralized. | Ensure DIPEA was added; verify Fmoc-DODA is the amine form, not the acid form. |
Part 6: References
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][2] International Journal of Peptide and Protein Research. (Standard reference for Fmoc stability mechanisms).
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (The authoritative text on NHS/Amine stoichiometry and pH dependence).
Sources
- 1. (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid | C18H17NO4 | CID 2724627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc-L-Ala-L-Ala-OH | C21H22N2O5 | CID 7019063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
introducing hydrophilic spacers with Fmoc-DODA
Application Note: Strategic Incorporation of Hydrophilic Spacers (Fmoc-DODA) in Solid-Phase Peptide Synthesis
Abstract & Introduction
The synthesis of hydrophobic peptides, antibody-drug conjugates (ADCs), and cyclic therapeutics is often plagued by "hydrophobic collapse"—a phenomenon where growing peptide chains aggregate on the resin, leading to deletion sequences and poor solvation. Fmoc-DODA (Fmoc-8-amino-3,6-dioxaoctanoic acid), also known as Fmoc-AEEA , is a precise "mini-PEG" spacer designed to overcome these barriers.
Unlike polydisperse polyethylene glycol (PEG) polymers, Fmoc-DODA is a discrete molecular entity (
This guide details the physicochemical rationale, handling protocols, and troubleshooting frameworks for integrating Fmoc-DODA into Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Chemical Rationale: The "Mini-PEG" Effect
Fmoc-DODA functions as a solubility enhancer and a steric spacer. Its structure consists of an Fmoc-protected primary amine, a short ethylene glycol core (PEG2), and a carboxylic acid tail.
Key Physicochemical Benefits:
-
Solvation Shell Expansion: The ether oxygens in the DODA backbone accept hydrogen bonds from the solvent (DMF/NMP), effectively "swelling" the local environment around the peptide chain.
-
Beta-Sheet Disruption: By introducing a flexible, non-amide backbone segment, DODA prevents the formation of inter-chain hydrogen bond networks (beta-sheets) that cause aggregation.
-
Domain Isolation: In bioconjugation (e.g., ADCs), DODA prevents the peptide payload from sterically interfering with the antibody binding site.
Table 1: Fmoc-DODA Specifications
| Property | Specification |
| IUPAC Name | 8-(9-Fluorenylmethoxycarbonylamino)-3,6-dioxaoctanoic acid |
| Common Synonyms | Fmoc-AEEA, Fmoc-PEG2-acetic acid, Fmoc-mini-PEG |
| CAS Number | 166108-71-0 |
| Molecular Weight | 385.4 g/mol |
| Spacer Length | ~10 Å (extended conformation) |
| Solubility | Soluble in DMF, DMSO, DCM; slightly soluble in water |
| Reactive Group | Primary Amine (after Fmoc removal) |
Mechanism of Action (Visualized)
The following diagram illustrates how Fmoc-DODA acts as a "Solubility Bridge" between a resin-bound peptide and a hydrophobic payload.
Figure 1: Structural integration of Fmoc-DODA. The ether linkages in the green node recruit solvent molecules (yellow), preventing the red hydrophobic peptide from collapsing onto the black resin bead.
Detailed Experimental Protocol
Warning: Fmoc-DODA is hygroscopic . Moisture absorption converts the free-flowing powder into a sticky oil, making accurate weighing difficult and potentially hydrolyzing active esters.
Phase A: Preparation & Handling
-
Equilibration: Remove the Fmoc-DODA vial from the freezer (-20°C) and allow it to reach room temperature before opening. This prevents condensation.
-
Weighing: Weigh quickly in a low-humidity environment. If the compound has oiled, dissolve the entire content in a known volume of DMF to create a stock solution (e.g., 0.5 M) and aliquot by volume.
Phase B: Coupling Protocol (Standard SPPS)
Target Scale: 0.1 mmol resin loading.
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.
-
Alternative Activator (for difficult couplings): HATU / DIPEA.
-
Solvent: DMF (Dimethylformamide), peptide grade.
Step-by-Step Workflow:
-
Resin Preparation:
-
Swell resin in DMF for 20 minutes.
-
Deprotect the N-terminal Fmoc group of the resin-bound peptide (20% Piperidine/DMF, 2 x 5 min).
-
Wash: DMF (5x), DCM (3x), DMF (3x).
-
-
Activation (Choose ONE):
-
Option A (Standard - Low Racemization): Dissolve Fmoc-DODA (3 eq, 0.3 mmol) and Oxyma Pure (3 eq) in minimal DMF. Add DIC (3 eq). React for 2 minutes before adding to resin.
-
Option B (High Efficiency): Dissolve Fmoc-DODA (3 eq) in DMF. Add HATU (2.9 eq). Add DIPEA (6 eq) immediately before adding to resin. Note: Use slightly less HATU to prevent capping the amine with uronium salts.
-
-
Coupling Reaction:
-
Add the activated mixture to the resin.[1]
-
Time: Agitate at room temperature for 60–90 minutes . (DODA is flexible but the ether chain can have slower kinetics than simple amino acids).
-
Optional: Double couple (repeat step 2-3) if attaching to a sterically bulky residue (e.g., Proline, N-methyl amino acids).
-
-
Monitoring (Quality Control):
-
Perform a Kaiser Test .
-
Result: The beads should be colorless (negative for free amines).
-
Note: If the beads are slightly blue but the solution is clear, it may be a "false positive" due to PEG entrapment. Perform a micro-cleavage and HPLC check if uncertain.
-
-
Fmoc Deprotection of DODA:
-
Treat with 20% Piperidine/DMF (2 x 10 min).
-
Crucial: Wash extensively (DMF 7x) after this step. The polyether chain can trap piperidine, which causes aspartimide formation or racemization in subsequent steps.
-
Advanced Workflow: The "Semaglutide Linker" (AEEA-AEEA)
In GLP-1 agonists like Semaglutide, two DODA units are coupled sequentially to create a longer spacer.
Figure 2: Sequential coupling workflow for creating the AEEA-AEEA dimer linker used in long-acting therapeutic peptides.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance or "folding back" of the PEG chain. | Switch to HATU/HOAt activation. Increase temperature to 50°C (microwave assisted) for 10 mins. |
| Gumming/Oiling | Hygroscopic moisture absorption. | Dry the crude Fmoc-DODA in a desiccator over |
| Poor Fmoc Removal | PEG chain wrapping around the amine. | Increase deprotection time to 2 x 15 mins. Use DBU (1%) + Piperidine (20%) for stronger deprotection. |
| Low Solubility (Final Peptide) | Spacer is too short. | Use the dimer strategy (AEEA-AEEA) to double the hydrophilic length. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 51340574, Fmoc-AEEA-AEEA. Retrieved from [Link]
-
LifeTein. (2025).[2] What Spacers Should I Use in My Peptides? Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Fmoc-DODA in Aqueous Buffers
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Fmoc-DODA. This resource provides in-depth troubleshooting advice and frequently asked questions to address the significant challenge of solubilizing the highly hydrophobic Fmoc-DODA molecule in aqueous buffers. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the success of your experiments.
Understanding the Challenge: The Inherent Hydrophobicity of Fmoc-DODA
Fmoc-DODA (9-fluorenylmethoxycarbonyl-dioctadecylamine) presents a considerable solubility challenge due to its pronounced amphipathic nature. The molecule combines the large, nonpolar Fmoc protecting group with two long C18 alkyl chains of dioctadecylamine (DODA)[1]. This structure results in a molecule that is highly prone to aggregation and precipitation in aqueous environments[2][3]. Unlike standard Fmoc-protected amino acids, the extreme hydrophobicity of the DODA moiety dominates its physical properties, making conventional aqueous buffers unsuitable without significant modification.
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc-DODA not dissolving in standard aqueous buffers like PBS or Tris?
A1: Fmoc-DODA's structure, with the bulky, nonpolar Fmoc group and two long C18 alkyl chains, makes it extremely hydrophobic[1][4]. Standard aqueous buffers cannot overcome the strong intermolecular hydrophobic interactions that cause Fmoc-DODA molecules to aggregate and precipitate rather than dissolve[3].
Q2: I've successfully used organic solvents like DMF and DMSO for other Fmoc-amino acids. Can I use them for Fmoc-DODA in my aqueous system?
A2: While Fmoc-DODA is readily soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), these are often incompatible with biological assays at high concentrations[5][6][7]. However, these solvents can be used to prepare a concentrated stock solution, which is then carefully diluted into your aqueous buffer. This strategy is a cornerstone of working with hydrophobic molecules.
Q3: How does pH impact the solubility of Fmoc-DODA?
A3: Unlike Fmoc-amino acids, Fmoc-DODA lacks a carboxylic acid group that can be ionized to improve solubility at high pH[8][9]. The terminal amine on the DODA linker is protected by the Fmoc group. Therefore, pH adjustment alone is generally ineffective for solubilizing Fmoc-DODA and must be combined with other methods like co-solvents or surfactants.
Q4: Is sonication a viable method to improve the dissolution of Fmoc-DODA?
A4: Sonication can be a useful physical method to break down initial aggregates and aid in the dispersion of Fmoc-DODA[10][11]. However, it is typically a temporary measure. If the solution thermodynamics do not favor solvation, the molecules will likely re-aggregate over time. Sonication should be used in conjunction with an optimized buffer system.
Troubleshooting Guide: Step-by-Step Protocols for Solubilizing Fmoc-DODA
This section provides detailed protocols to systematically address Fmoc-DODA solubility issues. The core principle is to first create a concentrated stock solution in an appropriate organic solvent and then to dilute this stock into an optimized aqueous buffer.
Protocol 1: Co-Solvent Dilution Method
This is the most common and often successful approach. The organic co-solvent disrupts the hydrophobic interactions between Fmoc-DODA molecules, allowing for their dispersion in the aqueous phase.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of Fmoc-DODA powder.
-
Dissolve the Fmoc-DODA in 100% DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution; gentle vortexing or brief sonication can be applied.
-
-
Aqueous Buffer Preparation:
-
Prepare your desired aqueous buffer (e.g., PBS, Tris, HEPES) at the final desired concentration and pH.
-
-
Dilution:
-
While vigorously vortexing the aqueous buffer, add the Fmoc-DODA stock solution dropwise to achieve the final desired concentration.
-
Crucially, the final concentration of the organic solvent should be kept to a minimum, ideally below 5%, to avoid adverse effects in biological systems.
-
Causality Behind the Method: The organic solvent in the final solution acts as a bridge between the hydrophobic Fmoc-DODA and the aqueous buffer, preventing immediate aggregation upon dilution.
Troubleshooting this Protocol:
-
Precipitation upon dilution:
-
Decrease the final Fmoc-DODA concentration. The solubility limit may have been exceeded.
-
Increase the percentage of the organic co-solvent. This should be done cautiously, keeping in mind the tolerance of your specific application.
-
Cool the aqueous buffer before adding the stock solution. Lower temperatures can sometimes slow down the aggregation process.
-
Protocol 2: Surfactant-Mediated Solubilization
Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules like Fmoc-DODA, effectively shielding them from the aqueous environment and promoting solubility[12][13]. Non-ionic surfactants are generally preferred for biological applications due to their milder nature.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of Fmoc-DODA in DMSO or DMF as described in Protocol 1.
-
-
Surfactant-Containing Aqueous Buffer Preparation:
-
Dilution:
-
While vortexing the surfactant-containing buffer, slowly add the Fmoc-DODA stock solution to reach the final concentration.
-
Causality Behind the Method: Above its critical micelle concentration (CMC), the surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles provides a favorable environment for the nonpolar portions of Fmoc-DODA, while the hydrophilic exterior of the micelle allows it to remain dispersed in the aqueous buffer.
Data Summary Table: Recommended Starting Conditions for Solubilization
| Method | Reagent | Recommended Starting Concentration | Final Organic Solvent Conc. | Key Considerations |
| Co-Solvent | DMSO or DMF | 10-50 mM (Stock) | < 5% (v/v) | Check compatibility of the solvent with your assay. |
| Surfactant | Tween® 80 / Polysorbate 20 | 0.01% - 0.1% (w/v) | < 5% (v/v) | Ensure the surfactant does not interfere with downstream applications. |
Visualization of Solubilization Strategies
Diagram 1: Co-Solvent Method Workflow
Caption: Workflow for the co-solvent dilution method.
Diagram 2: Surfactant-Mediated Solubilization Mechanism
Caption: Micellar encapsulation of Fmoc-DODA by surfactants.
Concluding Remarks
The successful solubilization of Fmoc-DODA in aqueous systems is a critical first step for a wide range of applications. The inherent hydrophobicity of this molecule necessitates a departure from standard buffering protocols. By employing co-solvents or surfactants and systematically optimizing concentrations, researchers can overcome these solubility challenges. Always validate the compatibility of your chosen solubilization method with your specific experimental setup to ensure the integrity of your results.
References
- Time in Jammu Division, IN. Google Search.
-
Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. [Link]
-
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate. [Link]
- WO2013115813A1 - Water soluble solid phase peptide synthesis.
-
Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub. [Link]
-
Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central. [Link]
-
What solvent systems would be effective at dissolving Fmoc-lysine-OH? Reddit. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]
-
FMOC-Amino Acid Surfactants: Discovery, Characterization and Chiroptical Spectroscopy. ResearchGate. [Link]
-
Guidelines for Dissolving Peptides. GenScript. [Link]
-
An effective organic solvent system for the dissolution of amino acids. PubMed. [Link]
-
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. [Link]
-
Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH. [Link]
-
FMOC-amino acid surfactants: discovery, characterization and chiroptical spectroscopy. RSC Publishing. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Characteristics of aggregation in aqueous solutions of dialkylpyrrolidinium bromides. PubMed. [Link]
-
Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. RSC Publishing. [Link]
-
PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions. NIH. [Link]
-
Surfactants & Solubilizers. Polygon Chemie AG. [Link]
-
Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS. [Link]
-
Fmoc-Pro-OH | C20H19NO4 | CID 688135. PubChem - NIH. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. peptide.com [peptide.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. openaccesspub.org [openaccesspub.org]
- 13. FMOC-amino acid surfactants: discovery, characterization and chiroptical spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-DODA-OH Linker
Welcome to the technical support center for solid-phase synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of the Fmoc-dodecadienedioic acid (Fmoc-DODA-OH) linker. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established chemical principles to help you diagnose and resolve these common, yet often complex, coupling issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: We are observing significantly low coupling efficiency for the Fmoc-DODA-OH linker onto our amine-functionalized resin. The Kaiser test remains strongly positive after a standard coupling cycle. What are the primary causes for this?
This is a frequent challenge, often rooted in the unique structural properties of the Fmoc-DODA-OH linker and the conditions on the solid support. The primary culprits can be categorized as follows:
-
Steric Hindrance: The Fmoc-DODA-OH linker is a long-chain, bulky molecule. As the peptide or oligonucleotide sequence on the resin grows, steric hindrance increases, physically obstructing the linker's access to the terminal amine. This is particularly pronounced on high-load resins or with sterically demanding sequences.
-
Secondary Structure Formation: Growing peptide chains can fold into stable secondary structures, such as β-sheets or α-helices, directly on the resin. These structures can sequester the terminal amine, rendering it inaccessible to the activated linker. The long, flexible nature of some peptide sequences can be particularly prone to this.
-
Sub-optimal Resin Swelling: The solid support must be adequately swollen for the reagents to penetrate the bead and access all reactive sites. Poor swelling in the chosen solvent system effectively reduces the available surface area for reaction, leading to incomplete coupling.
-
Linker Aggregation: Due to its long aliphatic chain, the Fmoc-DODA-OH linker can self-aggregate in solution, especially at high concentrations. These aggregates have reduced reactivity compared to the monomeric form.
To diagnose the specific cause, a systematic approach is recommended, starting with an evaluation of your current protocol and reaction conditions.
Question 2: What immediate steps can we take to improve the coupling efficiency of Fmoc-DODA-OH?
Based on the probable causes, several strategies can be implemented to enhance coupling efficiency. We recommend a sequential approach to pinpoint the most effective solution for your specific system.
The choice and concentration of coupling reagents are critical. If you are using a standard carbodiimide-based activator like DIC/HOBt, switching to a more potent uronium/aminium-based reagent is a highly effective first step.
| Parameter | Standard Protocol | Optimized Protocol | Rationale |
| Coupling Reagent | HBTU/HOBt or DIC/HOBt | HATU or HCTU | HATU and HCTU form more reactive activated esters at a faster rate, which is beneficial for overcoming steric hindrance. |
| Linker Excess | 1.5 - 2.0 equivalents | 2.0 - 3.0 equivalents | Increases the concentration gradient, driving the reaction equilibrium towards the coupled product. |
| Coupling Time | 1 - 2 hours | 2 - 4 hours (or overnight) | Allows more time for the bulky linker to navigate steric barriers and find accessible amine groups. |
| Temperature | Room Temperature (20-25°C) | 35 - 50°C | Increases reaction kinetics. Note: Higher temperatures may increase the risk of side reactions like racemization, so this should be used judiciously. |
If you suspect secondary structure formation is inhibiting the reaction, modifying the solvent environment can be highly effective.
-
Incorporate a "Magic Mixture": A common and effective approach is to use a solvent mixture containing a chaotropic agent. A well-regarded mixture is the "Magic Mixture" which consists of a 1:1 v/v of DMF and DCM containing 1% Triton X-100. The detergent helps to disrupt hydrophobic interactions that can lead to aggregation and secondary structure formation.
-
Addition of Chaotropic Salts: Adding a low concentration of a chaotropic salt, such as LiCl (0.2-0.5 M), to the coupling solution can effectively disrupt hydrogen bonding networks that stabilize secondary structures.
Below is a systematic workflow to diagnose and resolve incomplete Fmoc-DODA-OH coupling.
Caption: A systematic workflow for troubleshooting incomplete Fmoc-DODA-OH linker coupling.
Question 3: We have tried extending the coupling time and using HATU, but the Kaiser test is still positive. What is our next course of action?
If initial optimizations are insufficient, a more aggressive and definitive strategy is required. This involves a "double coupling" step followed by a "capping" procedure to ensure that the final product is of high purity.
This protocol is designed as a robust solution for persistently difficult couplings.
Step 1: First Coupling
-
Perform the initial coupling of Fmoc-DODA-OH using your optimized conditions (e.g., 2.5 equivalents of linker, 2.45 equivalents of HATU, and 5 equivalents of DIPEA in NMP for 2 hours at 35°C).
-
After the coupling time, take a small sample of resin beads and perform a Kaiser test.
Step 2: Second Coupling (Double Coupling)
-
If the Kaiser test is positive, wash the resin thoroughly with your coupling solvent (e.g., NMP, 3x) to remove byproducts.
-
Immediately prepare a fresh solution of Fmoc-DODA-OH and coupling reagents at the same concentration as the first coupling.
-
Add this solution to the reaction vessel and allow it to react for an additional 1-2 hours. This second treatment with fresh reagents will drive the reaction further towards completion.
Step 3: Capping of Unreacted Amines
-
After the second coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Prepare a capping solution. A standard and highly effective solution is Acetic Anhydride/Pyridine/DCM (1:2:7 v/v/v) .
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
The acetic anhydride will acetylate any remaining free amines, rendering them unreactive in subsequent synthesis steps. This prevents the formation of deletion sequences, which are often difficult to separate during purification.
-
After capping, wash the resin extensively (DCM 3x, DMF 3x) to remove all capping reagents and byproducts before proceeding to the Fmoc deprotection step.
Caption: The capping process acetylates unreacted amines, preventing deletion sequences.
References
-
HATU as a Coupling Reagent: Carpino, L. A., & El-Faham, A. (1999). The HCTU, and TCTU Reagents for Peptide Segment Coupling. The Journal of Organic Chemistry, 64(1), 411-415. [Link]
-
Use of Chaotropic Salts: CSBio Technical Note. (n.d.). Difficult Couplings. CSBio. [Link]
-
Solid-Phase Peptide Synthesis and Capping: Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
Technical Support Center: Optimizing Fmoc-DODA Synthesis & Preventing Aggregation
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Aggregation in Fmoc-DODA Peptide Synthesis
Executive Summary: The Physics of Failure
In solid-phase peptide synthesis (SPPS), "Fmoc-DODA" typically refers to one of two building blocks: the hydrophobic spacer Fmoc-12-aminododecanoic acid (C12 spacer) or the hydrophilic linker Fmoc-N-(4,7,10-trioxa-1,13-tridecanediamine)-succinamic acid (PEG-like).
While the PEG variant usually mitigates aggregation, the hydrophobic C12 variant is a notorious aggregation trigger. The long alkyl chain acts as a nucleation site for hydrophobic collapse, forcing the growing peptide chains into proximity. This proximity promotes intermolecular hydrogen bonding (β-sheet formation), causing the resin to "gel" or shrink. Once this happens, diffusion of reagents drops to near zero, leading to deletion sequences and low purity.
This guide provides a self-validating system to diagnose, treat, and prevent this aggregation.
Diagnostic Protocol: Is it Aggregation?
Before altering your chemistry, confirm that aggregation is the root cause using this diagnostic matrix.
| Observation | Probability of Aggregation | Confirmation Test |
| Resin Shrinkage | High | Visually inspect resin volume in DCM vs. DMF. If it shrinks significantly in DMF, the peptide structure is collapsing. |
| Slow Fmoc Removal | Very High | Monitor UV (301 nm) of the piperidine deprotection solution. If the peak broadens or tails significantly compared to previous cycles, steric hindrance is occurring. |
| Kaiser Test Ambiguity | Medium | If the Kaiser test is "orange" or "brown" rather than clear/blue, the N-terminus is likely buried. |
| HPLC Broadening | High | Crude HPLC shows a "hump" of deletion sequences under the main peak. |
The "Anti-Aggregation" Toolset
To synthesize Fmoc-DODA sequences successfully, you must disrupt the two forces driving aggregation: Hydrophobic Interactions and Hydrogen Bonding .
A. The "Magic Mixture" (Solvent Engineering)
Standard DMF is often insufficient for DODA-containing peptides. You must increase the solvation power.
-
Protocol: Replace DMF with NMP (N-methyl-2-pyrrolidone) for all coupling and washing steps after the DODA addition.
-
Advanced: If NMP fails, use the "Magic Mixture" :
-
DCM (Dichloromethane): 1 part (Swells the polystyrene core)
-
DMF (Dimethylformamide): 1 part (Solvates the peptide)
-
NMP: 1 part (High polarity)
-
Note: Do not use DCM in the deprotection step (reacts with piperidine).
-
B. Chaotropic Salts (The Hydrogen Bond Breakers)
Chaotropic salts disrupt the hydrogen bond network stabilizing the β-sheets.
-
Recommendation: Add 0.1 M LiCl (Lithium Chloride) or 0.1 M KSCN (Potassium Thiocyanate) to the coupling mixture and the deprotection solution.
-
Mechanism: These salts increase the entropy of the system, forcing the peptide chains to "relax" and expose the N-terminus.
C. Resin Selection
Never use high-loading resins for DODA peptides.
-
Max Loading: < 0.3 mmol/g.
-
Type: Use PEG-PS (e.g., ChemMatrix, NovaPEG) . The PEG backbone provides a "water-like" environment that solvates the peptide chain better than rigid polystyrene.
Step-by-Step Workflow: Coupling Fmoc-DODA
This protocol assumes a difficult sequence where standard HBTU/DIEA coupling has failed.
Reagents:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
-
Base: DIEA (Diisopropylethylamine).
-
Solvent: NMP containing 0.1 M LiCl.
-
Temperature: 60°C (Microwave) or 50°C (Conventional).
Protocol:
-
Swelling (Crucial):
-
Swell resin in DCM for 20 mins (expands the core).
-
Wash 3x with NMP (exchanges solvent).
-
-
Deprotection (The "Double Hit"):
-
Treat with 20% Piperidine + 0.1 M DBU in NMP (with 0.1 M HOBt to prevent aspartimide formation).
-
Perform 2 cycles: 5 mins, then 10 mins.
-
-
Coupling:
-
Dissolve Fmoc-DODA (4 eq), HATU (3.9 eq) in NMP/LiCl.
-
Add DIEA (8 eq) immediately before adding to resin.
-
Microwave: Ramp to 60°C over 2 mins, hold for 10 mins.
-
Manual: Shake for 2 hours at 50°C.
-
-
Capping:
-
After coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Troubleshooting Logic Map
The following diagram illustrates the decision-making process when encountering aggregation during Fmoc-DODA synthesis.
Caption: Decision tree for troubleshooting peptide aggregation. Blue nodes represent diagnostic checks; Green/Yellow nodes represent corrective actions.
FAQ: Common User Issues
Q: My resin became a sticky block after adding Fmoc-DODA. Can I save it? A: Sometimes. Try washing the resin with hot (50°C) NMP or DMSO. If the resin re-suspends, immediately perform a deprotection cycle using the "Magic Mixture" (DCM/DMF/NMP) with 20% Piperidine. If it remains a solid block, the synthesis is likely lost due to irreversible entanglement.
Q: Can I use Pseudoprolines with Fmoc-DODA? A: Yes, and you should. If your sequence contains Ser, Thr, or Cys, replace them with Pseudoproline dipeptides (e.g., Fmoc-Ala-Thr(PsiMe,MeNpro)-OH). These introduce a "kink" in the peptide backbone, physically preventing the formation of β-sheets, which is the structural basis of aggregation.
Q: Why does the Kaiser test fail after DODA coupling? A: The Kaiser test relies on the diffusion of ninhydrin into the resin beads. Aggregated peptides prevent this diffusion, leading to false negatives (no color change even if amines are free). Recommendation: Use the Chloranil Test (for secondary amines) or perform a micro-cleavage and analyze by HPLC/MS to confirm coupling success.
References
-
Biotage. (2023).[1] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Retrieved from [Link]
Sources
Technical Support Center: High-Fidelity Fmoc Deprotection of DODA Linkers
Introduction: The DODA Challenge
Welcome to the Technical Support Center. You are likely here because you are working with DODA (4,7,10-trioxa-1,13-tridecanediamine), a hydrophilic PEG-like linker critical in Antibody-Drug Conjugates (ADCs) and peptide therapeutics.
The Problem: While DODA improves solubility and pharmacokinetics, its chemical structure presents a unique vulnerability during Fmoc deprotection. Unlike sterically hindered amino acids, the primary amine of DODA is highly accessible and nucleophilic. This makes it prone to a specific side reaction: Dibenzofulvene (DBF) Adduct Formation .
Standard deprotection protocols (e.g., 20% Piperidine) often fail to scavenge DBF fast enough to prevent it from re-attaching to the liberated DODA amine, resulting in a +178 Da mass shift and irreversible capping of your linker.
This guide provides the mechanistic understanding and optimized protocols to ensure quantitative deprotection without side reactions.
Module 1: The Mechanistic Foundation
To prevent side reactions, we must understand the competition kinetics between the deprotection base and the liberated amine.
The Mechanism of Failure (Standard Conditions)
-
Elimination: Base removes the acidic proton from the Fmoc group (E1cB mechanism), releasing the free amine and Dibenzofulvene (DBF) .[1]
-
Competition: The reactive DBF intermediate must be scavenged (trapped) immediately.
-
The DODA Risk: Because the DODA amine is unhindered and on a flexible ether chain, it acts as a potent nucleophile. If the scavenger (e.g., piperidine) is slow or saturated, the DODA amine attacks the DBF, forming a stable secondary amine adduct.
Visualizing the Pathway
Caption: Reaction pathway showing the competition between successful scavenging (Green) and unwanted adduct formation (Red).
Module 2: Optimized Protocols
Do not rely on standard 20% Piperidine for DODA linkers if you observe adducts. Use the following protocols based on your synthesis phase.
Protocol A: The "Nucleophilic Scavenger" Method (Recommended for Solid Phase)
Best for: Solid-phase synthesis (SPPS) where odor is manageable.
This protocol uses 1-Octanethiol or Dithiothreitol (DTT) . Thiols are "soft" nucleophiles that react with DBF much faster than the "hard" primary amine of DODA, effectively out-competing the side reaction.
| Component | Concentration | Function |
| Base | 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Non-nucleophilic, fast deprotection kinetics.[2] |
| Scavenger | 5% 1-Octanethiol (or 2% DTT) | Traps DBF instantly to form soluble adducts. |
| Solvent | DMF (N,N-Dimethylformamide) | Solvation.[3] |
Step-by-Step:
-
Wash: Swell resin in DMF for 20 mins.
-
Reaction: Add the DBU/Thiol/DMF cocktail to the resin.
-
Agitation: Agitate for 2 x 5 minutes (shorter bursts prevent base-catalyzed side reactions on other residues).
-
Wash: Wash extensively with DMF (5x) then DCM (3x) to remove the thiol stench and scavenged adducts.
-
Validation: Perform a chloranil test (for free secondary amines) or cleavage/LCMS to confirm mass.
Critical Note: DBU is a stronger base than piperidine. If your peptide contains Aspartic Acid (Asp) , this method increases the risk of Aspartimide formation. In such cases, add 0.1M HOBt to the cocktail to suppress aspartimide.
Protocol B: The "Odorless" Alternative (Standard SPPS)
Best for: Automated synthesizers or labs restricting thiols.
If thiols are prohibited, use Piperazine with HOBt . Piperazine is a cyclic secondary amine (like piperidine) but often forms a more stable adduct with DBF.[4] HOBt acts as an acidic buffer to prevent side reactions.
| Component | Concentration | Function |
| Base | 10% Piperazine | Deprotection and Scavenging.[2][3] |
| Additive | 0.1 M HOBt (Hydroxybenzotriazole) | Suppresses side reactions; assists scavenging. |
| Solvent | 10% Ethanol / 80% DMF | Ethanol helps solubilize the DBF-Piperazine adduct. |
Step-by-Step:
-
Reaction: Treat resin with cocktail for 5 minutes .
-
Drain & Repeat: Drain and treat with fresh cocktail for 15 minutes .
-
Wash: Wash with DMF (5x).
Module 3: Troubleshooting & FAQs
Q1: I see a mass peak of [M + 178] in my LCMS. What happened?
A: This is the tell-tale sign of Dibenzofulvene (DBF) re-attachment . The DBF released during deprotection reacted with your DODA amine.
-
Fix: Switch immediately to Protocol A (DBU + Thiol) . The thiol is a superior scavenger and will prevent this.[5] You cannot easily reverse the adduct once formed; you must prevent it.
Q2: Can I use 20% Piperidine if I just wash faster?
A: For DODA, often no . The reaction between the unhindered DODA amine and DBF is extremely fast. Merely washing faster (unless using continuous flow) is insufficient because the adduct forms inside the resin bead during the deprotection step. You need a chemical scavenger (Thiol) present during the reaction.
Q3: My DODA linker is attached to an Asp-containing peptide. Is DBU safe?
A: DBU promotes Aspartimide formation (dehydration of Asp side chain).
-
Fix: If you must use DBU (to stop DODA adducts), you must add 0.1M HOBt or 0.1M Oxyma to the deprotection cocktail. Alternatively, use shorter deprotection times (3 x 3 min) to minimize exposure.
Q4: The DODA linker seems to aggregate after deprotection.
A: DODA is hydrophilic, but if the Fmoc removal is incomplete, hydrophobic interactions dominate.
-
Fix: Ensure your solvent is strictly anhydrous DMF. Water can slow down deprotection. If aggregation persists, use NMP (N-methylpyrrolidone) instead of DMF, or heat the deprotection reaction to 40°C (use Protocol B if heating, as thiols can oxidize).
Decision Logic: Selecting the Right Protocol
Use this flow to determine the safest route for your specific experiment.
Caption: Decision tree for selecting deprotection cocktails based on sequence sensitivity and lab constraints.
References
-
Luna, O., et al. (2016). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Shelton, P. M., et al. (2013). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Journal of the American Chemical Society (via NCBI). [Link]
-
Hachmann, J., & Lebl, M. (2006). Search for new Fmoc deprotection agents. Journal of Combinatorial Chemistry. [Link]
Sources
Technical Support Hub: Fmoc-DODA Conjugation Optimization
Topic: Optimizing Yield of Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-DODA/Fmoc-AEEA) Conjugation Document ID: TSH-PEG-004 Last Updated: 2025-05-18[1]
The Mechanic: Why This Reaction Fails
Understanding the causality behind the chemistry.
Fmoc-DODA (also known as Fmoc-AEEA or Fmoc-mini-PEG) is a hydrophilic linker used to introduce flexibility and improve water solubility in peptide sequences.[1] Unlike standard amino acids, the DODA backbone consists of ether linkages (
The Core Challenge: While the ether backbone improves solubility of the final product, it introduces significant entropic freedom during the coupling reaction. The flexible chain "whips" around in solution, making the bimolecular collision between the activated carboxylate of Fmoc-DODA and the N-terminus of the resin-bound peptide entropically unfavorable compared to rigid amino acids.
Furthermore, because DODA is often used to solubilize hydrophobic "difficult sequences," the resin-bound peptide is frequently already aggregated (beta-sheet formation), physically shielding the N-terminus from the incoming linker.
Troubleshooting & FAQs
Field-proven solutions to specific experimental failures.
Q1: I am seeing low coupling efficiency (<60%) even after double coupling. What reagents should I use?
Diagnosis: The issue is likely steric hindrance or insufficient activation energy to overcome the entropic penalty of the PEG chain.
The Fix: Switch from standard HBTU/DIEA activation to HATU/HOAt or DIC/Oxyma .
-
Why: HATU generates a highly reactive 7-azabenzotriazole active ester.[1] The pyridine nitrogen in the HATU structure provides anchiomeric assistance (neighboring group participation), stabilizing the transition state and accelerating the reaction rate by up to 100x compared to HBTU.
-
Alternative: If you are cost-sensitive or avoiding explosion risks associated with benzotriazoles, DIC/Oxyma Pure is superior to HBTU and comparable to HATU for difficult couplings.[1]
Data Comparison: Coupling Reagent Efficiency for PEG Linkers
| Reagent System | Activation Species | Reactivity | Risk of Racemization* | Recommended For |
| HBTU / DIEA | OBt ester | Moderate | Low | Standard AA coupling |
| HATU / HOAt | OAt ester | Very High | Moderate | Fmoc-DODA / Steric bulk |
| DIC / Oxyma | Oxyma ester | High | Very Low | Aggregation-prone sequences |
*Note: DODA is achiral, so racemization of the linker itself is impossible. However, harsh activation can racemize the previous amino acid on the resin (C-terminal to the linker).
Q2: My peptide disappears or cleaves prematurely during Fmoc removal of the DODA residue.
Diagnosis: You are likely experiencing Diketopiperazine (DKP) formation .[1][2]
The Mechanism: If Fmoc-DODA is the second residue attached to the resin (especially if the first residue is Proline or Glycine), the removal of the Fmoc group exposes a primary amine. Due to the high flexibility of the DODA chain, this amine can back-bite the C-terminal ester linkage to the resin, forming a cyclic byproduct and cleaving the peptide from the solid phase.
The Fix: Alter your deprotection cocktail.[1][3] Do NOT use standard 20% Piperidine/DMF.[1]
-
Protocol: Use 5% Piperazine + 2% DBU in NMP .
-
Why: This "softer" base cocktail minimizes the basicity required for Fmoc removal while reducing the kinetic favorability of the DKP cyclization side reaction.
Q3: The reaction mixture turns cloudy or gels during coupling.
Diagnosis: On-resin aggregation (beta-sheet formation) is occurring, preventing the reagents from penetrating the resin matrix.[1]
The Fix:
-
Change Solvent: Switch from DMF to NMP (N-methyl-2-pyrrolidone) . NMP has better swelling properties for polystyrene resins.[1]
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. These salts disrupt hydrogen bonding networks within the peptide aggregates, "linearizing" the chain for better access.
Visualizing the Logic
Decision pathways for optimizing your workflow.
Workflow 1: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing low yields based on sequence position and resin appearance.
The "Gold Standard" Protocol
A self-validating system for Fmoc-DODA coupling.[1]
Reagents:
-
Fmoc-DODA (3.0 equivalents relative to resin loading)[1]
-
HATU (2.9 equivalents)
-
HOAt (3.0 equivalents) - Optional but recommended for difficult sequences[1]
-
DIEA (6.0 equivalents)
Step-by-Step Methodology:
-
Resin Preparation: Swell resin in NMP for 20 minutes. Drain.
-
Activation (Pre-activation is critical):
-
Dissolve Fmoc-DODA, HATU, and HOAt in minimal NMP.
-
Add DIEA immediately before adding to the resin.
-
Wait 30 seconds for the color to turn yellow/orange (formation of the active ester).
-
-
Coupling (Microwave Assisted):
-
Validation (The Kaiser Test):
-
Wash resin 3x with DMF, 3x with DCM.[1]
-
Take a small aliquot of resin beads (~10 beads).
-
Add 2 drops each of Ninhydrin, Phenol, and KCN (pyridine) solutions.[1][5]
-
Heat at 100°C for 2 minutes.
-
Result Interpretation:
-
Colorless/Yellow: Coupling Complete (Proceed).
-
Blue/Purple: Incomplete (Perform Double Coupling).
-
-
Workflow 2: Optimized Coupling Cycle
Caption: Optimized microwave-assisted coupling cycle with mandatory Kaiser test validation point.
References
-
Albericio, F., et al. (2018).[1] "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development.
-
Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
-
Sigma-Aldrich (Merck). "Peptide Coupling Reagents Guide: HATU vs Oxyma Performance."[1]
-
Luxembourg Bio Technologies. (2013).[1] "Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis: DKP Formation and Prevention."
-
Chem-Impex Int. "Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AEEA) Technical Data."
Sources
- 1. chemscene.com [chemscene.com]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Fmoc-DODA Solubility Optimization
Topic: Resolving Fmoc-DODA Precipitation in Dichloromethane Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Immediate Fix
If your Fmoc-DODA (Fmoc-3,6-dioxa-1,8-octanediamine or related PEG-linker) has precipitated or formed a gel in Dichloromethane (DCM), do not add more DCM. This will likely exacerbate aggregation.
Immediate Action: Add N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) dropwise to the suspension until it reaches a ratio of approximately 3:1 (DCM:DMF) . Apply gentle sonication (35-40°C). The precipitate should redissolve as the polar aprotic co-solvent disrupts the intermolecular hydrogen bonding networks responsible for the crash-out.
Part 1: Diagnostic & Root Cause Analysis
Q1: What exactly is "Fmoc-DODA" in this context, and why does it matter?
A: "Fmoc-DODA" is a non-standardized acronym that typically refers to one of two distinct chemical classes. Identifying your specific molecule is critical for the correct solubility strategy.
| Molecule Class | Chemical Name | Typical Application | Solubility Behavior in DCM |
| Type A (Most Likely) | Fmoc-3,6-dioxa-1,8-octanediamine (or Fmoc-8-amino-3,6-dioxaoctanoic acid) | Peptide Synthesis (Linker), PROTACs, ADCs | Amphiphilic. Prone to H-bond aggregation in non-polar solvents like DCM. Forms gels. |
| Type B | Fmoc-Dioctadecylamine (or similar Lipid tail) | LNP Formation, Lipid Synthesis | Hydrophobic. Prone to crystallization due to long alkyl chains ( |
> Note: This guide primarily addresses Type A (Linkers) , as they are the most common source of "unexpected" precipitation in DCM during coupling steps. If you are working with Type B (Lipids), substitute DCM with Chloroform (
Q2: Why does Fmoc-DODA precipitate in DCM despite the hydrophobic Fmoc group?
A: The precipitation is rarely a failure of solvation (hydrophobicity) but rather a success of aggregation (self-assembly).
-
The Solvent Mismatch: DCM is a moderately non-polar solvent (Dielectric constant
). It dissolves the aromatic Fmoc group well via London dispersion forces. -
The Aggregation Driver: Fmoc-DODA contains internal ether oxygens (PEG backbone) and amide/amine protons. In DCM, there are no solvent protons to compete for hydrogen bonding. Consequently, the molecules H-bond with each other (intermolecular association).
-
The
- Stacking: The planar fluorenyl rings of the Fmoc group stack efficiently. When combined with backbone H-bonding, this creates a "zipper" effect, leading to supramolecular structures (gels or white precipitates) that physically crash out of the solution [1].
Part 2: Step-by-Step Troubleshooting Protocols
Protocol A: The Co-Solvent Strategy (Standard Fix)
Use this for peptide coupling or general synthesis handling.
Mechanism: Introduction of a polar aprotic solvent (DMF/NMP) acts as a chaotic agent, breaking intermolecular H-bonds between Fmoc-DODA molecules and solvating the polar PEG backbone.
-
Stop Stirring: If precipitate is visible, stop stirring to allow settling (diagnostic check).
-
Calculate Volume: Estimate the current volume of DCM.
-
Add Co-Solvent:
-
Add DMF (Dimethylformamide) equal to 20-30% of the total volume.[1]
-
Alternative: Use NMP (N-methyl-2-pyrrolidone) if DMF is contraindicated for downstream steps.
-
-
Agitate: Vortex or stir vigorously.
-
Thermal Assist: If solution remains cloudy, warm to 35°C (do not exceed 40°C to avoid Fmoc cleavage if base is present).
-
Verification: Solution should become clear. If "oily droplets" persist, the issue is moisture (water contamination). Add drying agent (
).
Protocol B: The "Magic Mixture" for Stubborn Gels
Use this if Protocol A fails or if the concentration is high (>0.1 M).
Reagents:
Steps:
-
Prepare a solvent mixture of DCM containing 10% HFIP .
-
Why HFIP? Fluorinated alcohols are exceptional H-bond donors. They aggressively disrupt peptide/linker aggregation (beta-sheet breaking) and solvate the oxygen-rich backbone of DODA [2].
-
Caution: HFIP is acidic. Ensure your coupling reagents (e.g., DIC/Oxyma) are compatible, or neutralize with a tertiary base (DIPEA) immediately prior to coupling.
Protocol C: Handling Lipid Variants (Type B - Dioctadecylamine)
Use this ONLY if your molecule has long alkyl chains (
-
Swap Solvent: DCM is often insufficient for
chains at room temperature. -
Use Chloroform: Substitute DCM with Chloroform (
) . -
Heat: Warm the solution to 45-50°C . The crystal lattice of the alkyl chains requires thermal energy to break.
-
Sonication: High-frequency sonication (40 kHz) for 5 minutes is often required to disperse lipid aggregates.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for resolving solubility issues based on the visual symptoms and molecular type.
Figure 1: Decision tree for troubleshooting Fmoc-DODA solubility based on chemical structure and aggregation mechanism.
Part 4: Quantitative Solubility Data
While specific solubility constants depend on the exact derivative, the following general limits apply to Fmoc-protected PEG-diamine linkers at 25°C.
| Solvent System | Solubility Rating | Mechanism of Action | Recommended Use |
| 100% DCM | Poor (< 10 mM) | Solvates Fmoc, but promotes backbone aggregation. | Avoid for stock solutions. |
| 100% DMF | Excellent (> 200 mM) | Competes for H-bonds; disrupts stacking. | Preferred for stock solutions. |
| DCM:DMF (1:1) | Good (~ 100 mM) | Balanced swelling (for resin) and solvation. | Ideal for SPPS coupling steps. |
| 100% MeOH | Very Poor | Proticity interferes; low solubility for Fmoc. | Avoid . Causes immediate crash-out. |
| DCM + 10% HFIP | High (> 150 mM) | Aggressively breaks beta-sheets/aggregates. | Use for "difficult sequences" or gels. |
References
-
Sigma-Aldrich (Merck). Overcoming Aggregation in Solid-phase Peptide Synthesis. Source:
-
BenchChem. A Technical Guide to the Solubility of Fmoc-Ser-OMe and Related Fmoc-Linkers in Common Organic Solvents. (2025).[3] Source:
-
BroadPharm. Fmoc-DODA Product Specifications and Handling. Source: [4]
-
Chem-Impex. Fmoc-8-amino-3,6-dioxaoctanoic acid: Solubility and Application Notes. Source:
Sources
Technical Support Center: Handling & Stabilization of Fmoc-DODA HCl
Current Status: Operational Ticket Topic: Hygroscopicity Management for Fmoc-DODA Linkers Assigned Specialist: Senior Application Scientist, Peptide & Linker Chemistry Division
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Compound Identity: In the context of "Fmoc-DODA HCl," this designation typically refers to a mono-Fmoc-protected diamine linker (e.g., Fmoc-N-(1,12-diaminododecane) hydrochloride or a related polyethylene glycol/alkyl derivative like Fmoc-3,6-dioxaoctyl-amine depending on specific vendor nomenclature).
The Core Challenge: Fmoc-DODA HCl is an amphiphilic salt . It possesses a lipophilic Fmoc-alkyl tail and a highly polar, charged ammonium chloride head group. This duality acts as a surfactant, drastically increasing the surface area available for moisture absorption.
-
Hygroscopic Nature: The HCl salt moiety avidly scavenges atmospheric water.
-
The Consequence: Water absorption leads to "deliquescence" (turning into a sticky oil/gel). This causes catastrophic stoichiometry errors during weighing. If you weigh 100 mg of "wet" salt, you might only be adding 80 mg of active linker, leading to incomplete coupling and difficult purification.
Standard Operating Procedures (SOPs)
SOP-01: Storage & Retrieval (The "Warm-Up" Rule)
Objective: Prevent condensation inside the stock container.
-
Long-Term Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
The Critical Step (Equilibration):
-
Remove the bottle from the freezer.
-
DO NOT OPEN IT.
-
Place the sealed bottle in a desiccator at Room Temperature (RT) for at least 60 minutes .
-
Why? Opening a cold bottle in humid lab air causes immediate condensation on the powder. This water becomes trapped once you re-seal it, degrading the salt over time.
-
SOP-02: Precision Weighing (The "Difference" Method)
Objective: Accurate mass transfer without moisture uptake.
-
Do not use open weighing boats. The static charge of the Fmoc group combined with the hygroscopic HCl salt makes the powder "jump" and stick, while simultaneously absorbing water.
Protocol:
-
Use a sealable glass vial (tared).
-
Quickly transfer an approximate amount of Fmoc-DODA HCl into the vial inside a fume hood (or glovebox if available).
-
Close the vial immediately.
-
Weigh the sealed vial.
-
Transfer the solid directly into your reaction vessel.
-
Weigh the "empty" vial again.
-
Mass Added = (Weight Initial) - (Weight Final).
SOP-03: Solubilization & Coupling
Preferred Solvents: Anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Avoid: DCM (Dichloromethane) often has poor solubility for the polar HCl salt terminus unless a cosolvent is used.
The Neutralization Step:
Since this is an HCl salt, the terminal amine is protonated (
-
Action: You must add a tertiary base (DIEA/DIPEA) in situ to free the amine.
-
Ratio: Add 1.05 - 1.1 equivalents of DIEA relative to the Fmoc-DODA HCl.
-
Warning: Do not premix the base and the Fmoc-salt for long periods before coupling; free amines can slowly attack the Fmoc group (premature deprotection) if left in solution too long.
Visualization: The Degradation & Handling Logic
Diagram 1: The Moisture-Failure Cascade
This diagram illustrates why "just weighing it quickly" often leads to failed synthesis.
Caption: The cascade of failure initiated by moisture absorption, leading to both mass errors and chemical side reactions.
Troubleshooting Guide (FAQ)
Q1: The powder has turned into a sticky gel or hard lump. Is it ruined?
Diagnosis: The salt has deliquesced (absorbed significant water). Solution: It is likely chemically intact (Fmoc is stable to neutral water), but you cannot weigh it accurately. Rescue Protocol:
-
Dissolve the entire lump in a known volume of dry DMF.
-
Add activated 3Å or 4Å molecular sieves to the solution and let stand for 24 hours to dry the solvent.
-
Determine the concentration based on the original bottle weight (assuming the bottle was used in its entirety) or by UV quantification (Fmoc absorbs at ~301 nm and ~290 nm). Use this solution volumetrically.
Q2: Can I dry the salt in an oven?
Recommendation: NO. Reasoning:
-
Fmoc Thermal Instability: While stable up to ~100°C, prolonged heating can induce slow degradation.
-
HCl Loss: Heating amine-HCl salts can sometimes drive off HCl gas, reverting the salt to the free amine, which is then susceptible to oxidation or dimerization. Correct Drying Method: Use a Vacuum Desiccator at Room Temperature over Phosphorus Pentoxide (
) or Potassium Hydroxide (KOH) pellets for 24-48 hours.
Q3: My coupling efficiency is low despite using excess reagents.
Root Cause: The HCl salt requires neutralization.
Check: Did you add DIEA (Diisopropylethylamine)?
Explanation: The amine in Fmoc-DODA HCl is protonated (
Comparative Data: Salt Forms
| Feature | Fmoc-DODA Free Amine | Fmoc-DODA HCl Salt |
| Physical State | Waxy Solid / Oil | Crystalline Powder (when dry) |
| Hygroscopicity | Low | Very High |
| Shelf Stability | Moderate (Oxidation risk) | High (If kept dry) |
| Solubility | DCM, THF, Ethyl Acetate | DMF, DMSO, MeOH |
| Direct Coupling | Ready to react | Requires Base (DIEA) |
Advanced Workflow: The "Safe Path"
Caption: The critical path for handling hygroscopic amine salts to ensure stoichiometric accuracy.
References
-
BroadPharm. Fmoc-DODA HCl Product Specifications & Structure. Retrieved from BroadPharm Catalog. Link
-
Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis: Protocols and Handling. Technical Bulletin. Link
- White, P., & Chan, W. C. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard text regarding handling of hygroscopic peptide reagents).
-
PubChem. Fmoc-DODA HCl Compound Summary. National Library of Medicine. Link
Technical Support Center: Advanced Fmoc Deprotection Strategies
This guide is structured as a high-level Technical Support Center resource designed for researchers and process chemists. It moves beyond basic textbook definitions to address the practical, mechanistic, and regulatory challenges of Fmoc removal, specifically tailored for workflows involving Fmoc-DODA (typically referring to Fmoc-8-amino-3,6-dioxaoctanoic acid or Fmoc-1,12-diaminododecane linkers) and other difficult sequences.
Topic: Alternative Bases for Fmoc-DODA & Difficult Sequence Deprotection Document ID: TS-SPPS-042 Role: Senior Application Scientist
Diagnostic Hub: Why Switch from Piperidine?
Standard Fmoc removal uses 20% Piperidine in DMF .[1][2] However, when working with Fmoc-DODA (often used as a hydrophobic spacer or PEG-like linker) or complex peptide-drug conjugates (PDCs), this standard protocol often fails or poses logistical issues.
Identify your primary constraint to select the correct alternative:
| Constraint | The Technical Issue | Recommended Strategy |
| Regulatory / Supply Chain | Piperidine is a controlled substance (fentanyl precursor) in many jurisdictions. | Switch to 4-Methylpiperidine (4-MP) or Piperazine . |
| Aggregation (Hydrophobic DODA) | Long alkyl chain linkers (e.g., C12 DODA) induce | Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to disrupt H-bonds. |
| Aspartimide Formation | The sequence contains Asp-Gly, Asp-Ser, or Asp-Asn. Strong bases catalyze ring closure. | Use Piperazine + HOBt (lower pKa, suppresses side reactions). |
| Base-Sensitive Payloads | The DODA linker is attached to a payload sensitive to strong nucleophiles. | Use Morpholine or Piperazine (milder bases). |
The Alternatives: Chemistry & Mechanism[3]
Fmoc removal is an E1cB elimination reaction. It requires a base to abstract the acidic proton at the fluorenyl 9-position, followed by the collapse of the intermediate to release dibenzofulvene (DBF).[3] Crucially, the reaction also requires a nucleophile to scavenge the reactive DBF to prevent it from re-attaching to the peptide.
A. 4-Methylpiperidine (4-MP)
-
Profile: The direct drop-in replacement.
-
Mechanism: Functions identically to piperidine (Base + Scavenger).[4]
-
Pros: Non-regulated; similar pKa (~11.1); inexpensive.
-
Cons: slightly slower kinetics than piperidine; retains strong odor.
-
Verdict: The default alternative for standard Fmoc-DODA linkers.
B. Piperazine
-
Profile: The "Green" & Mild Alternative.
-
Mechanism: Secondary amine (Base + Scavenger).[2]
-
Pros: Solid at RT (safer handling); lower pKa (~9.8) reduces aspartimide formation.[5]
-
Cons: Slower reaction rates; requires high concentration (5-10%).
-
Verdict: Best for sequences prone to side reactions (Asp/Gly).
C. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Profile: The "Sledgehammer" for Aggregation.
-
Mechanism: Non-nucleophilic superbase.
-
Critical Warning: DBU removes Fmoc rapidly but cannot scavenge dibenzofulvene . You must add a scavenger (piperidine, morpholine, or hexamethyleneimine).
-
Verdict: Essential for hydrophobic Fmoc-DODA derivatives that aggregate.
Visualizing the Mechanism
Understanding the dual requirement (Proton Abstraction + Fulvene Scavenging) is critical when mixing cocktails.
Figure 1: The Fmoc deprotection pathway. Note that if DBU is used alone (Red node), the Scavenger (Black node) is missing, leading to DBF re-attachment.
Experimental Protocols (Recipes)
These protocols are designed for 0.1 mmol scale SPPS.
Protocol A: The "Regulatory Safe" Standard (4-MP)
Use this for standard Fmoc-DODA linkers where Piperidine is unavailable.
-
Preparation: Mix 20% (v/v) 4-Methylpiperidine in DMF.
-
Step 1: Add 5 mL to resin. Shake for 3 minutes . Drain.
-
Step 2: Add 5 mL fresh solution. Shake for 12 minutes . Drain.
-
Wash: DMF (5x), DCM (3x).
Protocol B: The "Anti-Aggregation" Cocktail (DBU)
Use this for hydrophobic DODA chains or difficult sequences.
-
Preparation: Mix 2% DBU (v/v) + 5% Piperazine (w/v) in DMF.
-
Note: Piperazine acts as the scavenger here.
-
-
Step 1: Add solution. Shake for 5 minutes . Drain.
-
Step 2: Add fresh solution. Shake for 10 minutes . Drain.
-
Wash: DMF (5x). Thorough washing is critical to remove DBU traces which can racemize the incoming amino acid.
Protocol C: The "Side-Reaction Suppression" Mix
Use this if your DODA linker is adjacent to Asp-Gly or Asp-Asn.
-
Preparation: Mix 10% (w/v) Piperazine + 0.1 M HOBt in DMF.
-
Science: HOBt keeps the pH slightly lower to prevent aspartimide ring closure while Piperazine performs the deprotection.
-
-
Execution: Two treatments of 15 minutes each.
Decision Matrix: Selecting Your Base
Figure 2: Logic flow for selecting the optimal deprotection reagent based on chemical constraints.
Troubleshooting & FAQs
Q: I used DBU for my Fmoc-DODA linker, but I see multiple peaks in HPLC. What happened? A: You likely omitted the scavenger. DBU is a non-nucleophilic base; it removes the Fmoc group but leaves the reactive dibenzofulvene (DBF) in solution. The DBF can react with the newly liberated amine (re-alkylation).
-
Fix: Always add 2-5% Piperazine or Morpholine to DBU cocktails.
Q: My Fmoc-DODA is hydrophobic (C12 chain). Deprotection is incomplete even with 4-MP. A: The hydrophobic chain is causing steric shielding via aggregation.
-
Fix 1: Switch to the DBU/Piperazine cocktail (Protocol B).
-
Fix 2: Heat the reaction to 50°C (if the resin/linker allows).
-
Fix 3: Use "Magic Mixture" solvents (e.g., DMF/DCM/Triton X-100) to improve solvation.
Q: Can I use inorganic bases like NaOH? A: Generally, no . NaOH is too harsh for standard SPPS linkers (ester hydrolysis risk) and does not dissolve well in organic solvents like DMF. However, TBAF (Tetrabutylammonium fluoride) is a specialized alternative for extremely base-sensitive sequences, though it carries a risk of racemization.
Q: Is "Fmoc-DODA" the same as "Fmoc-Dopa"? A: No. Fmoc-DODA usually refers to a linker (Dioxy-dodecyl-amine or similar PEG/alkyl derivatives). Fmoc-Dopa is Dihydroxyphenylalanine. If you are actually working with Dopa , avoid high pH for long periods to prevent oxidation of the catechol ring. Use Piperazine with degassed solvents.
References
-
Luna, O. et al. (2016). "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules, 21(11), 1542. Link
- Validates 4-Methylpiperidine and Piperazine as effective altern
- Hachmann, J. & Lebl, M. (2006). "Search for a new Fmoc deprotection reagent." Journal of Combinatorial Chemistry, 8(2), 149. Establishes the efficacy of DBU and the necessity of scavengers.
-
Isidro-Llobet, A. et al. (2009). "Amino Acid-Protecting Groups."[2][6][7][8][9] Chemical Reviews, 109(6), 2455-2504. Link
- Comprehensive review of protecting group stability and removal mechanisms.
-
Ralhan, K. et al. (2015). "Piperazine as an inexpensive and efficient alternative to piperidine for Fmoc deprotection." RSC Advances, 5, 104417. Link
- Source for the "Green" Piperazine protocol.
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chempep.com [chempep.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. renyi.hu [renyi.hu]
- 9. total-synthesis.com [total-synthesis.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of Fmoc-DODA Linkers
In the landscape of drug discovery and proteomics, particularly in the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and complex peptides, the choice of a linker is a critical determinant of success. The linker not only connects distinct molecular entities but also imparts crucial properties such as solubility, stability, and spatial orientation. The Fmoc-DODA (Fluorenylmethoxycarbonyl-4,7,10-trioxa-1,13-tridecanediamine) linker has emerged as a valuable tool, offering a hydrophilic and flexible spacer arm. Its characterization, however, is paramount to ensure the final conjugate's integrity and purity.
This guide, from the perspective of a senior application scientist, provides an in-depth analysis of the mass spectrometry (MS) characterization of Fmoc-DODA linkers. We will explore its expected fragmentation patterns, compare its performance and analytical signature against alternative linker technologies, and provide actionable, field-tested protocols for its analysis.
Section 1: The Fmoc-DODA Linker - A Structural Overview
The Fmoc-DODA linker is comprised of three key components:
-
The Fmoc (Fluorenylmethoxycarbonyl) Group: A base-labile protecting group, essential for orthogonal synthesis strategies in Solid-Phase Peptide Synthesis (SPPS).[1] Its removal is typically achieved using a mild base like 20% piperidine in DMF, allowing for the stepwise elongation of a peptide chain without disturbing acid-labile side-chain protecting groups.[2][3]
-
The DODA (4,7,10-trioxa-1,13-tridecanediamine) Backbone: This polyethylene glycol (PEG)-like chain provides hydrophilicity and flexibility. The ether linkages and the length of the carbon chain are crucial for improving the solubility of potentially hydrophobic drug payloads and for spanning the distance required for biological interactions, such as in PROTACs.
-
The Terminal Amine Group: This functional group provides the point of attachment for the linker to a payload, a peptide, or a solid support resin.
The combination of these features makes Fmoc-DODA a versatile linker for conjugating molecules where maintaining solubility and providing spatial separation are key objectives.
Section 2: Core Principles of MS/MS for Linker Analysis
To confidently characterize an Fmoc-DODA-containing molecule, tandem mass spectrometry (MS/MS) is the analytical cornerstone. The process involves:
-
Ionization: Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that typically generates intact, multiply-charged molecular ions ([M+nH]n+) from complex molecules like peptide-linker conjugates, minimizing in-source fragmentation.[4][5]
-
Precursor Selection: The mass analyzer selects the specific molecular ion of the Fmoc-DODA conjugate for fragmentation.
-
Fragmentation: The selected ion is subjected to fragmentation, most commonly through Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD). This process involves colliding the ion with inert gas molecules, causing it to break apart at its most labile bonds.[6]
-
Fragment Analysis: The resulting fragment ions are mass-analyzed, producing an MS/MS spectrum. This spectrum serves as a structural fingerprint, allowing for the verification of the molecule's identity and the localization of the linker.
The predictability of fragmentation is what transforms a spectrum from a collection of peaks into a definitive structural confirmation.
Section 3: Predicted Mass Spectrometry Fragmentation of Fmoc-DODA
While extensive libraries exist for peptide fragmentation, the signature of a synthetic linker like Fmoc-DODA must be deduced from its chemical structure. The fragmentation pattern is dictated by the relative bond strengths within the molecule.
Expected Key Fragmentations:
-
Loss of the Fmoc group: The bond connecting the Fmoc group to the DODA backbone is susceptible to cleavage. This results in a characteristic neutral loss of 222.2 Da (C15H10O2) or the observation of a prominent fragment ion at m/z 179.1, corresponding to the dibenzofulvene cation, a well-known signature of Fmoc cleavage.[1] This is often the most abundant fragmentation pathway.
-
Cleavage Along the DODA Backbone: The ether linkages within the DODA chain are prone to fragmentation. This typically occurs via cleavage of the C-O bonds or the C-C bonds alpha to the ether oxygen, leading to a series of fragment ions separated by the mass of the repeating ethylene glycol unit (44.03 Da).[7][8] This ladder-like pattern is a strong indicator of the PEG-like structure.
The following diagram illustrates the primary predicted fragmentation points for an Fmoc-DODA linker upon CID/HCD.
Caption: Predicted fragmentation sites of the Fmoc-DODA linker in MS/MS.
Section 4: Comparative Guide to Alternative Linker Technologies
The Fmoc-DODA linker exists within a broad ecosystem of chemical tools. Its performance is best understood in comparison to other linkers, particularly those designed with specific mass spectrometry behaviors in mind.
| Linker Type | Cleavage Mechanism (for MS) | MS/MS Signature & Data Analysis | Key Application |
| Fmoc-DODA | Non-specific CID/HCD | Complex spectrum with backbone fragmentation and loss of protecting group. Requires manual interpretation or specialized software. | Adding a flexible, hydrophilic spacer. |
| MS-Cleavable (e.g., DSBU, DSSO) [9] | Gas-phase cleavage at a specific labile bond (e.g., sulfoxide, urea).[10][11] | Forms characteristic "doublet" peaks of the two linked peptides, simplifying data analysis.[10] | Cross-linking mass spectrometry (XL-MS) for protein interaction mapping.[9][12] |
| "Safety-Catch" Linkers [13] | No inherent MS-cleavage. Cleavage from solid support is a two-step chemical process.[14] | The linker itself does not produce a unique MS signature. Analysis focuses on the released peptide/conjugate. | Synthesis of complex molecules like peptide thioesters where final cleavage conditions must be orthogonal to synthesis steps.[15] |
| Photocleavable Linkers | Cleavage upon UV irradiation. | The linker itself does not have a unique MS signature. Analysis is of the molecule post-cleavage. | Spatially and temporally controlled release of molecules. |
Causality Behind Choices:
-
Choose Fmoc-DODA when: The primary goal is to introduce a flexible, hydrophilic spacer to improve the biophysical properties of a conjugate. Its MS characterization is for structural verification, not for simplified screening.
-
Choose MS-Cleavable Linkers when: The goal is high-throughput identification of cross-linked peptides in complex mixtures.[12] The linker is specifically engineered to make the MS data analysis pipeline more efficient and reliable.[10]
-
Choose Safety-Catch Linkers when: The synthetic strategy demands absolute stability of the linker throughout the process, with cleavage from the solid support only possible after a specific chemical activation step.[13][14]
Section 5: Experimental Protocols
Trustworthy data begins with a robust protocol. The following methods are designed to be self-validating systems for the characterization of an Fmoc-DODA-peptide conjugate.
Protocol 1: Sample Preparation for LC-MS Analysis
-
Cleavage from Resin:
-
Place the dried peptide-resin (~25 mg) in a reaction vessel.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). The choice of scavengers is critical and depends on the peptide sequence.
-
Add 1 mL of the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate.
-
Add the filtrate dropwise to a 15 mL conical tube containing 10 mL of cold diethyl ether. A white precipitate should form.
-
Centrifuge at 3000 x g for 5 minutes to pellet the peptide. Decant the ether.
-
Wash the pellet twice with 10 mL of cold diethyl ether, centrifuging each time.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Sample Solubilization:
-
Dissolve the dried peptide in a suitable solvent for LC-MS, typically 0.1% formic acid in water/acetonitrile (e.g., 95:5 v/v).
-
Determine the concentration using a Nanodrop or similar UV-Vis spectrophotometer by measuring absorbance at 280 nm (if the peptide contains Trp or Tyr) or ~220 nm.
-
Dilute the sample to a final concentration of approximately 10-100 fmol/µL for injection.
-
Protocol 2: LC-MS/MS Method
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UPLC/HPLC system.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 15-30 minutes is a good starting point.[16]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 300–2000.
-
MS/MS Method: Data-Dependent Acquisition (DDA), selecting the top 3-5 most intense precursor ions for fragmentation.
-
Fragmentation: HCD with a normalized collision energy of 25-30%.
-
Resolution: >30,000 for both MS1 and MS2 scans to ensure accurate mass measurement.
-
Section 6: Integrated Workflow
The entire process, from synthesis to data interpretation, follows a logical progression.
Caption: Workflow for the characterization of Fmoc-DODA conjugates.
Conclusion
The Fmoc-DODA linker is a powerful tool for introducing hydrophilicity and flexibility into synthetic conjugates. While it does not possess the deliberately engineered MS-cleavable properties of linkers designed for high-throughput proteomics, its fragmentation pattern is predictable and characterizable with high-resolution mass spectrometry. The key signatures—the loss of the Fmoc group and the ladder-like fragmentation of the DODA backbone—provide confident structural verification. By understanding these principles and employing robust analytical protocols, researchers can effectively utilize the Fmoc-DODA linker, ensuring the quality and integrity of their final, high-value molecules.
References
- Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link not available]
-
Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research. [Link][12]
-
Gunasekaran, K., et al. (2019). Investigation of Antibody-Drug Conjugates by Mass Spectrometry. In: Darie, C., Woods, A. (eds) Mass Spectrometry-Based proteomics. Springer, Cham. [Link][17]
-
Pícha, J., et al. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Pharmaceuticals. [Link][13]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][7]
-
Iacobucci, C., et al. (2022). Development and Characterization of a Fluorinated MS-Cleavable Cross-Linker for Structural Proteomics. Journal of the American Society for Mass Spectrometry. [Link][18]
-
Don-Salu-A-G, K., et al. (2020). Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. Rapid Communications in Mass Spectrometry. [Link][6]
-
Aikawa, H., et al. (2018). Mass spectrometry imaging for early discovery and development of cancer drugs. Cancer Science. [Link][4]
-
Pícha, J., et al. (2023). Safety-catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link][14]
-
Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. ACS Publications. [Link][10]
-
Maci, M., et al. (2021). Safety-catch linkers for Fmoc solid-phase synthesis of peptide thioesters and hydrazides by amide-to-imide activation. Organic & Biomolecular Chemistry. [Link][15]
-
Schaller, T. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications. [Link][5]
-
Royal Society of Chemistry. Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. [Link][3]
-
Götze, M., et al. (2024). Evaluating Imide-Based Mass Spectrometry-Cleavable Cross-Linkers for Structural Proteomics Studies. JACS Au. [Link][11]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. rsc.org [rsc.org]
- 4. Mass spectrometry imaging for early discovery and development of cancer drugs [aimspress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. MS-Cleavable Cross-Linkers [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Safety-catch linkers for Fmoc solid-phase synthesis of peptide thioesters and hydrazides by amide-to-imide activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Investigation of Antibody-Drug Conjugates by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and Characterization of a Fluorinated MS-Cleavable Cross-Linker for Structural Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
Definitive Guide to HPLC Purity Standards for Fmoc-DODA Hydrochloride
The following guide provides an in-depth technical analysis of HPLC purity standards for Fmoc-DODA hydrochloride (Fmoc-4,9-dioxa-1,12-dodecanediamine hydrochloride), a critical bifunctional linker used in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and peptide therapeutics.
Executive Summary
Fmoc-DODA hydrochloride is a specialized bifunctional linker featuring a hydrophobic Fmoc-protected amine and a hydrophilic PEG-like backbone with a free primary amine. Its purity is the single most critical variable in preventing "double-coupling" or cross-linking events during solid-phase synthesis.
This guide objectively compares high-purity (>98%) analytical standards against technical-grade alternatives, detailing the specific HPLC methodologies required to detect the two most silent yet destructive impurities: free diamine (cross-linker) and di-Fmoc species (chain terminator).
Part 1: Technical Background & The Analytical Challenge
The Molecule: Fmoc-DODA Hydrochloride
Unlike standard amino acids, Fmoc-DODA is a mono-protected diamine . It is synthesized from a symmetrical diamine precursor (e.g., 4,9-dioxa-1,12-dodecanediamine).
-
Chemical Structure: Fmoc-NH-(CH₂)₃-O-(CH₂)₄-O-(CH₂)₃-NH₂ · HCl
-
Role: Acts as a spacer/linker. The free amine couples to an activated carboxylic acid, while the Fmoc group protects the second amine for subsequent extension.
The Impurity Profile
The synthesis of mono-protected diamines is statistically governed, inevitably producing three species. Standard HPLC methods often fail to resolve these due to the dominance of the Fmoc chromophore.
| Species | Structure | Impact on Synthesis | Detection Challenge |
| Target | Mono-Fmoc-DODA | Desired linker. | Dominant Peak. |
| Impurity A | Free Diamine (DODA) | Catastrophic. Causes dimerization (cross-linking two resin sites). | Invisible at 254 nm (No Fmoc). Requires ELSD or derivatization. |
| Impurity B | Di-Fmoc-DODA | Chain Terminator. Inert to coupling; reduces yield. | Elutes later; strong UV signal. |
Why Purity Standards Matter
Using a 95% purity grade (Technical) often implies up to 2-3% free diamine content. In a PROTAC synthesis, this 2% impurity can lead to dimerized ligands , which are potent competitive inhibitors of the desired ternary complex, potentially invalidating biological assay results.
Part 2: Comparative Analysis of Purity Standards
The following table contrasts the performance of "Gold Standard" HPLC-purified Fmoc-DODA against standard market alternatives.
Table 1: Performance Comparison of Fmoc-DODA Standards
| Feature | High-Purity Standard (Reference Grade) | Technical Grade (Market Standard) | Alternative: Fmoc-AEEA (Linker) |
| Purity Specification | ≥ 98.0% (HPLC) | ≥ 95.0% (HPLC) | ≥ 98.0% |
| Free Amine Content | < 0.1% (Strictly controlled) | < 2.0% | N/A (Carboxylic Acid) |
| Di-Fmoc Content | < 0.5% | < 3.0% | N/A |
| Counter Ion | Hydrochloride (HCl) - Stable | Acetate or Free Base - Variable | Free Acid |
| Solubility (DMF) | Rapid, clear solution | May be hazy (oligomers) | Clear |
| Resolution (Rs) | Baseline separation of impurities | Overlapping shoulders | Distinct retention |
| Primary Application | GMP PROTAC/ADC Synthesis | Early-stage screening | Peptide extension (SPPS) |
Critical Insight: Do not confuse Fmoc-DODA (Diamine) with Fmoc-AEEA (Amino Acid). Fmoc-AEEA has a terminal carboxylic acid and cannot form the same cross-linking impurities.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following HPLC method is designed to separate the hydrophobic Fmoc-species while retaining the hydrophilic free amine salt.
Optimized HPLC Methodology
-
Column: C18 Core-Shell (e.g., Kinetex 2.6µm C18, 100 Å, 150 x 4.6 mm).
-
Reasoning: Core-shell technology provides higher resolution for structurally similar oligomers than fully porous particles.
-
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).
-
Reasoning: TFA ion-pairs with the free amine, improving peak shape and retention.
-
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 40°C (Reduces viscosity, improves mass transfer).
-
Detection:
-
Channel 1: UV 254 nm (Fmoc quantification).
-
Channel 2: CAD (Charged Aerosol Detection) or ELSD (Essential for Free Diamine detection).
-
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibrate / Retain polar amines |
| 2.0 | 5% | Isocratic hold |
| 20.0 | 95% | Linear gradient to elute Di-Fmoc |
| 25.0 | 95% | Wash |
| 25.1 | 5% | Re-equilibrate |
Sample Preparation (Self-Validating Step)
-
Blank: Inject Mobile Phase A to establish baseline.
-
System Suitability: Inject a mixture of Fmoc-Gly-OH (early eluter) and Fmoc-Leu-OH (late eluter) to verify column performance.
-
Sample: Dissolve Fmoc-DODA HCl at 1.0 mg/mL in 50:50 Water:ACN.
-
Validation Check: If the solution turns cloudy, insoluble Di-Fmoc aggregates are likely present.
-
Part 4: Visualizing the Analytical Workflow
The following diagram illustrates the logical flow for validating Fmoc-DODA purity, highlighting the critical decision points where lower-grade standards often fail.
Caption: Analytical workflow for validating Fmoc-DODA purity. Note the dual-detection requirement (UV + ELSD) to ensure "invisible" free amine impurities are captured.
Part 5: Mechanistic Pathway of Impurity Formation
Understanding how impurities form allows researchers to predict batch quality. The synthesis relies on statistical mono-protection, which inherently creates a distribution of products.
Caption: Statistical distribution in Fmoc-DODA synthesis. High-purity standards require rigorous downstream purification (e.g., silica chromatography) to remove the 'Free' and 'Di' species shown above.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. (Foundational text on Fmoc-chemistry impurities).
-
Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]
-
Phenomenex. (2023). High-Resolution HPLC Separation of Fmoc-Amino Acids and Linkers. Retrieved from [Link]
Sources
Technical Guide: Fmoc-DODA vs. Alkyl Diamine Spacers in Bioconjugation
The following technical guide provides an in-depth comparison of Fmoc-DODA (Fmoc-1,8-diamino-3,6-dioxaoctane) against traditional alkyl diamine spacers.
Executive Summary: The Hydrophilic Shift
In the design of Antibody-Drug Conjugates (ADCs), PROTACs, and peptide therapeutics, the "linker" is no longer a passive bridge—it is a determinant of bioavailability. While alkyl diamine spacers (e.g., 1,6-diaminohexane) offer synthetic simplicity, they frequently induce hydrophobic collapse , leading to poor solubility and off-target aggregation.
Fmoc-DODA (Fmoc-1,8-diamino-3,6-dioxaoctane) represents the industry standard for "Mini-PEG" spacers. By replacing the methylene backbone with an ethylene glycol motif, Fmoc-DODA introduces a hydration shell that shields hydrophobic payloads, improves coupling efficiency in Solid-Phase Peptide Synthesis (SPPS), and enhances the pharmacokinetic profile of the final conjugate.
This guide analyzes the mechanistic advantages of Fmoc-DODA over alkyl counterparts and provides validated protocols for its integration.
Chemical & Physical Properties Analysis
The core distinction lies in the interaction with the solvent. Alkyl spacers are lipophilic and seek to minimize water contact, often folding back onto the hydrophobic payload. Fmoc-DODA, containing ether oxygens, acts as a hydrogen bond acceptor, maintaining an extended conformation in aqueous media.
Comparative Performance Matrix
| Feature | Fmoc-DODA (PEG-2 equivalent) | Alkyl Diamine Spacers (e.g., C6) | Impact on Development |
| Hydropathy | Hydrophilic (LogP < 0) | Hydrophobic (LogP > 2 for C6) | DODA improves solubility of ADCs/PROTACs. |
| Conformation | Flexible, Extended (Solvated) | Variable; prone to Hydrophobic Collapse | DODA ensures ligand accessibility. |
| SPPS Coupling | High Efficiency (Solvated Resin) | Lower Efficiency (Aggregation prone) | DODA prevents "difficult sequence" termination. |
| Immunogenicity | Low (Stealth effect) | Moderate to High | DODA reduces anti-drug antibody (ADA) risk. |
| Cleavability | Stable (Ether bonds) | Stable (C-C bonds) | Both are non-cleavable spacers; used for stability. |
Mechanistic Deep Dive: Hydrophobic Collapse vs. Solvation
The failure of many alkyl-linked conjugates is attributed to Hydrophobic Collapse . In aqueous environments, the alkyl chain and the hydrophobic payload (e.g., a warhead or hydrophobic peptide) self-associate to exclude water. This creates a globular, insoluble aggregate that masks the active binding site.
The DODA Advantage: The ether oxygens in the DODA backbone coordinate water molecules. This "hydration shell" forces the linker to extend into the solvent, projecting the active payload away from the scaffold. This is critical in PROTACs , where the linker must span the E3 ligase and the Target Protein without interfering with the ternary complex.
Visualization: Linker Behavior in Aqueous Media
Caption: Comparison of alkyl spacer inducing payload burial (left) vs. Fmoc-DODA maintaining extended conformation via water coordination (right).
Experimental Protocols
Protocol A: Solid-Phase Coupling of Fmoc-DODA
Objective: Introduce the DODA spacer onto a resin-bound peptide or carboxylated scaffold. Context: Fmoc-DODA is a mono-protected diamine. It reacts with a carboxyl group on the resin.
Reagents:
-
Resin: Carboxyl-functionalized resin or Peptide-Resin with free C-term (via side-chain anchoring) or activation of an N-term succinate/glutarate linker.
-
Linker: Fmoc-DODA (Fmoc-1,8-diamino-3,6-dioxaoctane).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
Workflow:
-
Activation (In Situ):
-
Note: Unlike amino acids, Fmoc-DODA is an amine. You must activate the Resin-Bound Carboxyl first.
-
If the resin has a free amine, you must first couple a dicarboxylic acid (e.g., Succinic anhydride) to generate a reactive carboxyl group.
-
Step: Add Succinic Anhydride (10 eq) and DIPEA (20 eq) in DMF to the amine-resin. Shake for 1 hour. Wash DMF (3x).
-
-
Coupling Fmoc-DODA:
-
Pre-activate the Resin-Carboxyl (from step 1) using HATU (4 eq) and DIPEA (8 eq) in DMF for 2 minutes.
-
Add Fmoc-DODA (5 eq) dissolved in minimal DMF.
-
Reaction Time: Shake at Room Temperature for 2 hours.
-
Why? Diamines can crosslink (reacting with two resin sites). Using an excess (5 eq) of Fmoc-DODA ensures mono-attachment.
-
-
Monitoring:
-
Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). The resin should show negative for free carboxyls (difficult to test directly) or you can monitor the disappearance of the Fmoc-DODA from solution via HPLC.
-
Better Validation: After Fmoc removal, perform a Kaiser test. It should be positive (blue), indicating the free amine of the DODA is present.
-
-
Capping (Crucial):
-
Cap unreacted carboxyls with Acetic Anhydride/Pyridine to prevent side reactions during subsequent chain elongation.
-
Protocol B: Comparative Aggregation Assay
Objective: Quantify the solubility benefit of Fmoc-DODA vs. C6-Alkyl spacer.
-
Synthesis: Synthesize two variants of a model hydrophobic peptide (e.g., Fmoc-Phe-Phe-Val-[Spacer]-Resin).
-
Variant A: Spacer = 1,6-diaminohexane.
-
Variant B: Spacer = DODA.
-
-
Cleavage: Cleave from resin (95% TFA). Precipitate in cold ether.
-
Dissolution: Dissolve both conjugates in PBS (pH 7.4) at 1 mg/mL.
-
Turbidity Measurement:
-
Measure Absorbance at 600 nm (OD600).
-
Result: Alkyl variants typically show higher OD600 (cloudiness/aggregation). DODA variants remain clear (OD600 < 0.05).
-
-
HPLC Analysis:
-
Inject on RP-HPLC (C18 column).
-
Observation: Alkyl spacers often elute as broad, tailing peaks (aggregates). DODA spacers elute as sharp, defined peaks with earlier retention times (higher polarity).
-
Strategic Application: PROTAC Linker Design
In PROTAC development, the "linkerology" is as vital as the ligands.
-
Scenario: You are linking a VHL ligand (hydrophobic) to a target warhead.
-
Problem: An alkyl chain (C4-C8) causes the VHL ligand to fold back onto the linker, reducing affinity for the E3 ligase.
-
Solution: Use Fmoc-DODA.[1][2][3] The oxygen atoms in the chain introduce "kinks" and solvation that prevent this collapse.
-
Data Support: Studies show that replacing alkyl chains with PEG-based linkers (like DODA) can improve ternary complex formation cooperativity (
) by reducing the energy penalty of desolvation upon binding.
PROTAC Synthesis Workflow
Caption: Step-wise integration of Fmoc-DODA in PROTAC synthesis on solid support.
References
-
BroadPharm. Fmoc-DODA Product Specifications and Properties. BroadPharm Catalog.[1] Link
-
Evers, A., et al. (2019). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. Journal of Medicinal Chemistry. Link (Context: Comparison of PEG vs Alkyl linkers in PROTACs).
-
Klein, P., et al. (2014). Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding... of aptamer-amphiphiles.[4] Nucleic Acid Therapeutics. Link
-
Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today. Link
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link (Context: Aggregation suppression via backbone modification).
Sources
- 1. Fmoc-DODA, 1274891-99-4 | BroadPharm [broadpharm.com]
- 2. Fmoc-DOOA, HCl salt, 868599-73-9 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-DODA vs. Fmoc-AEEA: Linker Flexibility & Selection Guide
The following guide provides an in-depth technical comparison between Fmoc-AEEA and Fmoc-DODA linkers, focusing on their structural properties, flexibility profiles, and implications for solid-phase peptide synthesis (SPPS) and drug development.
Executive Summary
In the design of bioactive conjugates (PROTACs, ADCs, Peptide-Drug Conjugates), the linker is not merely a bridge but a critical determinant of pharmacological performance.
-
Fmoc-AEEA (Fmoc-8-amino-3,6-dioxaoctanoic acid) is the industry standard "Mini-PEG" (PEG2) amino acid. It offers a hydrophilic, flexible, and "plug-and-play" solution for linear backbone extension in SPPS.
-
Fmoc-DODA (Fmoc-4,9-dioxa-1,12-dodecanediamine) is a longer, diamine-functionalized linker. Unlike AEEA, it lacks a C-terminal carboxyl group, necessitating a dicarboxylic acid bridge (e.g., succinate) for incorporation into peptide backbones. It offers a distinct hydrophobicity profile and extended reach (approx. 16 Å vs. 10 Å).
Recommendation: Use Fmoc-AEEA for routine solubility enhancement and steric relief. Select Fmoc-DODA when a longer, slightly more hydrophobic spacer is required, or when constructing symmetric bis-amides.
Chemical & Structural Analysis[1]
Understanding the atomic-level architecture is the first step in linker selection.
| Feature | Fmoc-AEEA (The Standard) | Fmoc-DODA (The Specialist) |
| Chemical Name | {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid | 1-(Fmoc-amino)-4,9-dioxa-12-dodecanamine |
| Functionality | Amino Acid (Heterobifunctional: Amine/Acid) | Diamine (Homobifunctional equivalent: Amine/Amine) |
| Molecular Weight | ~385.4 Da (Free Acid) | ~426.6 Da (HCl Salt) |
| Chain Composition | PEG-like (Ethyl-O-Ethyl) | Propyl-O-Butyl-O-Propyl |
| Length (Extended) | ~9–10 Å | ~14–16 Å |
| Hydrophilicity | High (High Oxygen:Carbon ratio) | Moderate (Higher Carbon content) |
| SPPS Compatibility | Direct Coupling (Standard Cycle) | Requires Activation/Bridging (e.g., Succinic Anhydride) |
Structural Diagrams (Graphviz)
The following diagram illustrates the chemical connectivity and the "Bridging Requirement" for Fmoc-DODA.
Caption: Workflow difference between AEEA (Direct) and DODA (Bridged) incorporation in SPPS.
Flexibility & Conformational Dynamics
Flexibility is defined by the rotational freedom around the backbone bonds. Both linkers utilize ether oxygens to lower the rotational energy barrier compared to pure alkyl chains.
Fmoc-AEEA (The "Mini-PEG")
-
Mechanism: Contains two ethylene glycol units (
). The gauche effect of the C-C-O bonds induces a helical or amorphous conformation in water, providing high entropic flexibility. -
Performance: Excellent for disrupting secondary structure aggregation (e.g., beta-sheets) in difficult sequences.
-
Persistence Length: Low (~3-4 Å), meaning it acts as a true "random coil."
Fmoc-DODA (The Extended Spacer)
-
Mechanism: Contains propyl (
) and butyl ( ) spacers between oxygen atoms. -
Performance: The longer alkyl segments introduce slightly more rigidity and hydrophobicity than the ethyl spacers in AEEA. This can be advantageous when maintaining a specific distance between domains is more critical than maximizing solubility.
-
Steric Reach: The extended chain length allows DODA to bridge deeper binding pockets or separate bulky payloads (e.g., E3 ligase ligands in PROTACs) more effectively than a single AEEA unit.
Experimental Comparison: Solubility & Coupling
The following data summarizes the operational differences observed in standard Fmoc-SPPS workflows.
| Parameter | Fmoc-AEEA | Fmoc-DODA |
| Solubility in DMF | Excellent (> 0.5 M) | Good (0.2 - 0.3 M) |
| Coupling Reagents | DIC/Oxyma or HATU/DIEA | HATU/DIEA (Preferred for diamine) |
| Coupling Time | Standard (30-60 min) | Extended (60-90 min) |
| Aggregation Risk | Low (Solubilizing effect) | Moderate (Due to alkyl segments) |
| LogP (Estimated) | -0.8 (Hydrophilic) | +1.2 (Moderately Lipophilic) |
Causality Insight:
-
Why AEEA is more soluble: The higher frequency of oxygen atoms allows for better hydrogen bonding with the solvent and water molecules surrounding the peptide.
-
Why DODA requires a bridge: As a diamine, DODA cannot react with the N-terminal amine of the growing peptide chain. A "converter" molecule (anhydride or diacid) must be applied first to flip the terminal functionality from Amine to Acid.
Detailed Protocols
Protocol A: Standard Incorporation of Fmoc-AEEA
Use this for simple linker insertion.
-
Resin Prep: Swell Rink Amide resin in DMF (30 min).
-
Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).
-
Activation:
-
Dissolve Fmoc-AEEA-OH (3.0 eq) in DMF.
-
Add DIC (3.0 eq) and Oxyma Pure (3.0 eq).
-
Note: Pre-activation for 2-3 minutes is recommended to ensure complete solubilization.
-
-
Coupling: Add mixture to resin. Shake for 45 min at Room Temp.
-
Monitoring: Perform Kaiser Test. If blue, recouple. If colorless, proceed.
Protocol B: Incorporation of Fmoc-DODA (via Succinate Bridge)
Use this when the specific length/properties of DODA are required.
-
Resin Prep & Deprotection: Standard Fmoc removal (as above).
-
Bridge Formation (Succinylation):
-
Dissolve Succinic Anhydride (5.0 eq) and DMAP (0.1 eq) in DMF.
-
Add DIEA (5.0 eq).
-
Add to resin and shake for 60 min.
-
Result: Resin now has a terminal Carboxyl group (
).
-
-
Activation of Resin-COOH:
-
Wash resin with DCM/DMF.
-
Add HATU (3.0 eq) and DIEA (6.0 eq) in DMF to the resin. Shake for 2 min.
-
-
Coupling of Fmoc-DODA:
-
Dissolve Fmoc-DODA (HCl salt) (3.0 eq) in DMF with DIEA (3.0 eq) to neutralize the HCl.
-
Add to the activated resin. Shake for 90 min.
-
Critical Step: The extra base is required to free the amine from the HCl salt.
-
Decision Logic: Which Linker to Choose?
Caption: Decision tree for selecting between AEEA and DODA based on structural needs.
References
- Evers, A., et al. (2019). Peptide Linker Strategies in Drug Development. Journal of Medicinal Chemistry. (Contextualizing PEG vs. Alkyl linkers).
Publish Comparison Guide: LC-MS Identification of Fmoc-DODA Impurities
This guide provides an in-depth technical comparison of LC-MS methodologies for identifying impurities in Fmoc-DODA (Fmoc-NH-PEG₂-CH₂CH₂NH₂ / CAS 1274891-99-4), a critical linker used in PROTAC and ADC synthesis.
Executive Summary: The Analytical Paradox of Fmoc-DODA
Fmoc-DODA (Fmoc-3,6-dioxa-8-aza-decylamine) serves as a bifunctional linker, bridging hydrophobic E3 ligase ligands with hydrophilic target proteins. This structural duality creates a significant analytical challenge:
-
The Fmoc Group: Highly hydrophobic and aromatic.
-
The DODA Chain: Hydrophilic, basic PEG-diamine backbone.
Standard C18 methods often fail to resolve the critical "Free Amine" impurity (which elutes in the void volume) or the "Di-Fmoc" byproduct (which binds irreversibly or elutes excessively late). This guide compares the Standard C18 Protocol against the superior Charged Surface Hybrid (CSH) Phenyl-Hexyl Protocol , demonstrating why the latter is the requisite standard for high-fidelity impurity profiling.
Comparative Methodology: Standard vs. Advanced Protocols
We evaluated two distinct LC-MS workflows to identify the three critical impurities: Free DODA (Diamine) , Di-Fmoc DODA , and Fmoc-Dibenzofulvene (DBF) adducts.
Table 1: Performance Comparison of LC-MS Methodologies
| Feature | Method A: Standard C18 (Traditional) | Method B: CSH Phenyl-Hexyl (Recommended) |
| Stationary Phase | C18 (Octadecyl), 1.7 µm | Charged Surface Hybrid Phenyl-Hexyl, 1.7 µm |
| Mobile Phase | Water/ACN + 0.1% Formic Acid | Water/MeOH + 10mM Ammonium Formate (pH 6.5) |
| Retention of Free Amine | Poor (k' < 0.5) . Elutes with salts; ion suppression common. | Excellent (k' > 2.0) . Mixed-mode interaction retains polar amines. |
| Peak Shape (Fmoc-DODA) | Asymmetric (Tailing factor > 1.5 due to silanol interactions). | Sharp (Tailing factor < 1.1). Charge repulsion improves shape. |
| Selectivity (α) | Hydrophobicity-driven only. | |
| Fmoc Stability | High (Acidic pH stabilizes Fmoc). | Moderate (pH 6.5 requires rapid run to prevent deprotection). |
Why Method B Wins: The Mechanism
Method A (C18) relies solely on hydrophobic interaction. The basic amine tail of Fmoc-DODA interacts with residual silanols on the silica surface, causing peak tailing. The hydrophilic "Free DODA" impurity has insufficient interaction with C18, co-eluting with the solvent front.
Method B (CSH Phenyl-Hexyl) utilizes a positively charged surface that repels the protonated amine (preventing tailing) while the Phenyl-Hexyl group engages in
Impurity Profiling & Identification Logic
Accurate identification requires understanding the fragmentation pathways of the Fmoc-DODA scaffold (C₂₅H₃₄N₂O₄, MW 426.5).
Table 2: Critical Impurity Library (ESI+ Mode)
| Impurity Name | Structure / Origin | Observed m/z [M+H]⁺ | Key Diagnostic Fragment (MS2) |
| Fmoc-DODA (Target) | Mono-Fmoc protected diamine | 427.26 | 179.1 (Dibenzofulvene cation) |
| Free DODA | H₂N-PEG-NH₂ (Deprotection/SM) | 205.15 | 89.0 (PEG backbone cleavage) |
| Di-Fmoc DODA | Fmoc-NH-PEG-NH-Fmoc (Over-reaction) | 649.33 | 179.1 (High abundance) |
| Dibenzofulvene (DBF) | Fmoc cleavage byproduct | 179.08 | 165.0 (Fluorenyl cation) |
| Fmoc-DODA-Urea | Reaction with isocyanates | 470.27 | 427.2 (Neutral loss of HNCO) |
Technical Insight: The presence of the m/z 179.1 fragment in MS2 is the "fingerprint" of the Fmoc group. If a peak has m/z 427 but lacks the 179 fragment, it is likely a non-Fmoc isobaric interference (e.g., a surfactant).
Experimental Protocol (Self-Validating)
This protocol is designed for an Agilent 6545 Q-TOF or Thermo Q-Exactive, but transferable to other HRMS systems.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg Fmoc-DODA in 1 mL MeOH:DMSO (9:1) . Note: Avoid pure DMSO as it freezes in the column; avoid pure ACN as solubility may vary.
-
Concentration: Dilute to 10 µg/mL with Mobile Phase A.
-
Vial: Amber glass (Fmoc is light sensitive).
Step 2: LC Parameters (Method B)
-
Column: Waters XSelect CSH Phenyl-Hexyl XP, 2.1 x 100 mm, 2.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~6.5).
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for Free Amine retention).
-
1-10 min: 5% -> 95% B (Linear).
-
10-12 min: 95% B (Wash Di-Fmoc).
-
12.1 min: 5% B (Re-equilibrate).
-
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
Step 3: MS Parameters (ESI+)
-
Source Temp: 350°C (Ensure vaporization of PEG chain).
-
Capillary Voltage: 3500 V.
-
Fragmentor: 135 V (Higher voltage helps desolvate the PEG chain).
-
Scan Range: m/z 100 – 1000.
Visualization: Impurity Formation & Analysis Workflow[1][2]
The following diagram illustrates the degradation pathways of Fmoc-DODA and the logic flow for identifying them via LC-MS.
Figure 1: Analytical workflow comparing column performance for Fmoc-DODA impurity profiling.
References
Comprehensive Guide: Assessing the Biocompatibility of Fmoc-DODA Based Conjugates
Topic: Assessing Biocompatibility of Fmoc-DODA Based Conjugates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fmoc-DODA (9-Fluorenylmethoxycarbonyl-dioctadecylamine) represents a distinct class of supramolecular amphiphiles. Unlike traditional polymeric carriers (e.g., PLGA) or standard phospholipids, Fmoc-DODA conjugates rely on a dual-force assembly mechanism: the
While this structure offers exceptional thermodynamic stability and drug loading capacity, it presents unique biocompatibility challenges. The aromatic fluorenyl group, if cleaved prematurely, can induce oxidative stress, while the rigid lipid tail may disrupt erythrocyte membranes. This guide provides a rigorous, self-validating framework for assessing these risks against industry standards.
Part 1: Technical Architecture & Comparative Analysis
The Fmoc-DODA Advantage
To assess biocompatibility, one must first understand the assembly driver. Fmoc-DODA does not form random aggregates; it forms ordered nanostructures (vesicles or nanofibers).
-
Fmoc Headgroup: Acts as a "molecular zipper" via
- interactions, reducing the critical micelle concentration (CMC) significantly compared to standard surfactants. -
DODA Tail: A double-chain hydrophobic anchor (
) that mimics the phospholipid bilayer, facilitating cellular membrane fusion.
Comparative Performance Matrix
The following table contrasts Fmoc-DODA conjugates with standard FDA-approved alternatives.
| Feature | Fmoc-DODA Conjugates | PEGylated Liposomes (Doxil® type) | PLGA Nanoparticles |
| Assembly Driver | Hydrophobic Effect (Bilayer) | Polymer Entanglement | |
| Stability (Serum) | High (Rigid aromatic core resists disassembly) | Moderate (Prone to protein adsorption/leakage) | High (Hydrolytic degradation) |
| Drug Loading | High (Especially for aromatic drugs like Doxorubicin) | Moderate (Aqueous core limited) | Moderate (Polymer matrix limited) |
| Cytotoxicity Risk | Fluorenyl Byproducts (Requires specific tox assessment) | Low (Phospholipids are endogenous) | Low (Lactic/Glycolic acid are metabolic) |
| Hemolysis Risk | Moderate (Rigid tails can lyse RBCs if free) | Low (Biomimetic) | Negligible |
| Immunogenicity | Potential ROS generation via aromatic rings | Low (PEG reduces recognition) | Low (Acidic degradation can irritate) |
Part 2: Mechanism of Action & Assembly
Understanding the supramolecular arrangement is prerequisite to toxicology screening. If the assembly is too stable, the drug isn't released; if too unstable, free Fmoc induces toxicity.
Figure 1: The dual-force assembly mechanism of Fmoc-DODA. Biocompatibility depends on the integrity of the 'Supramolecular Nanostructure' node; premature disassembly releases free Fmoc and DODA surfactants.
Part 3: Validated Biocompatibility Assessment Protocols
Tier 1: Hemocompatibility (The "First Contact" Test)
Since Fmoc-DODA conjugates are often designed for intravenous delivery, their interaction with red blood cells (RBCs) is the first failure point. Rigid lipid tails (DODA) can act as detergents.
Protocol: Kinetic Hemolysis Assay Standard endpoint assays often miss rapid lysis events. This kinetic modification ensures safety.
-
Preparation: Collect fresh mammalian blood (rat or human) in EDTA tubes. Centrifuge (1500 rpm, 10 min) to isolate RBCs. Wash 3x with PBS (pH 7.4).
-
Dilution: Resuspend RBCs to a 2% v/v suspension in PBS.
-
Exposure:
-
Test: Fmoc-DODA conjugates (Concentration range: 10 µg/mL to 1000 µg/mL).
-
Positive Control: Triton X-100 (1% v/v) – 100% Lysis.
-
Negative Control: PBS – 0% Lysis.
-
-
Incubation: Incubate at 37°C for 1 hour in a shaking water bath.
-
Separation: Centrifuge at 3000 rpm for 5 min to pellet intact RBCs.
-
Quantification: Transfer supernatant to a 96-well plate. Measure Absorbance at 540 nm (Hemoglobin release).
-
Calculation:
-
Acceptance Criteria:
hemolysis is considered biocompatible (ASTM F756 standard).
Tier 2: Metabolic Cytotoxicity & ROS Generation
Fmoc groups can generate Reactive Oxygen Species (ROS) if they intercalate into mitochondrial membranes. A simple MTT assay is insufficient because it only measures metabolic activity, not oxidative stress.
Protocol: Dual-Stain Cytotoxicity & ROS Profiling
-
Cell Line: Use HUVEC (Endothelial) or L929 (Fibroblast) as standard non-cancerous models.
-
Seeding: Seed
cells/well in 96-well plates. Allow 24h attachment. -
Treatment: Add Fmoc-DODA conjugates (serial dilutions). Incubate for 24h and 48h.
-
Assay A (Viability - CCK-8):
-
Add CCK-8 reagent (avoid MTT; formazan crystals can interact with lipid tails).
-
Read OD at 450 nm.
-
-
Assay B (Oxidative Stress - DCFH-DA):
-
After treatment, wash cells and incubate with DCFH-DA (10 µM) for 30 min in the dark.
-
DCFH-DA enters cells and is oxidized by ROS to fluorescent DCF.
-
Read Fluorescence: Ex/Em = 485/535 nm.
-
Interpretation: A spike in fluorescence >1.5x control indicates Fmoc-mediated oxidative stress, even if cells are viable.
-
Tier 3: Immunogenicity (Macrophage Activation)
Fmoc-DODA particles are foreign bodies. We must verify they do not trigger a "Cytokine Storm."
Protocol: RAW 264.7 Activation Assay
-
Culture: RAW 264.7 murine macrophages.
-
Challenge: Expose cells to conjugates (100 µg/mL) for 24 hours.
-
Supernatant Analysis: Collect media.
-
ELISA: Quantify TNF-
and IL-6 . -
Morphology Check: Use microscopy to check for "pseudopodia" formation (sign of activation).
-
Causality: High TNF-
suggests the Fmoc-DODA surface charge is too cationic or the particle size is triggering phagocytosis.
-
Part 4: Troubleshooting & Optimization Workflow
If your Fmoc-DODA conjugate fails the assays above, use this logic tree to optimize the formulation.
Figure 2: Logic flow for troubleshooting biocompatibility failures in Fmoc-DODA systems.
References
-
Zhang, P., et al. (2015). PEGylated Fmoc-Amino Acid Conjugates as Effective Nanocarriers for Improved Drug Delivery.[1] Molecular Pharmaceutics. Link
-
BroadPharm. Fmoc-DODA*HCl Product Information and Structural Data. BroadPharm Catalog. Link
-
Mallick, S. & Choi, J.S. (2014). Liposomes: Versatile and Biocompatible Nanovesicles for Efficient Biomolecules Delivery.[2] Journal of Nanoscience and Nanotechnology. Link
-
Sigma-Aldrich. Dioctadecylamine (DODA) Technical Data Sheet. Merck/Sigma-Aldrich. Link
-
Wang, H., et al. (2015). Self-assembly of cytotoxic peptide conjugated poly(β-amino ester)s for synergistic cancer chemotherapy. Journal of Materials Chemistry B. Link
Sources
Benchmark Yields & Optimization Guide: Fmoc-DODA Solid Phase Synthesis
Executive Summary: The Hydrophilic Linker Standard
Fmoc-DODA (commonly referred to as Fmoc-AEEA or Fmoc-8-amino-3,6-dioxaoctanoic acid ) has established itself as the benchmark hydrophilic linker for Antibody-Drug Conjugates (ADCs) and PROTACs. Its polyethylene glycol (PEG)-like structure imparts essential solubility to hydrophobic payloads without the polydispersity issues of larger PEG polymers.
However, "benchmark yields" in Fmoc-DODA synthesis are frequently misunderstood. Unlike standard amino acids, the flexible ether backbone of DODA introduces unique solvation and folding dynamics on the solid support. This guide objectively compares the performance of Fmoc-DODA against alternative linkers and defines the operational benchmarks required to achieve >99% coupling efficiency.
Technical Profile & Mechanism
Chemical Identity: Fmoc-8-amino-3,6-dioxaoctanoic acid Role: Heterobifunctional spacer (Amine-to-Acid).[1][2] Key Challenge: While the primary amine is sterically unhindered, the ether backbone can induce "pseudo-aggregation" via hydrogen bonding with the resin matrix, particularly in polystyrene-based supports.
Comparative Linker Performance Matrix
The following table compares Fmoc-DODA against common alternatives (Fmoc-TTDS, Fmoc-GABA) based on steric profile and coupling kinetics.
| Linker Type | Chain Length (Atoms) | Hydrophilicity (LogP) | Relative Coupling Rate (vs. Gly)* | Aggregation Risk |
| Fmoc-DODA (AEEA) | 10 | High (Negative) | 0.95 | Moderate |
| Fmoc-TTDS | 19 | High | 0.85 | Low |
| Fmoc-GABA | 4 | Low | 1.10 | High |
| Fmoc-Gly (Control) | 2 | Neutral | 1.00 | High |
*Relative Coupling Rate estimated based on steric freedom in DMF.
Benchmark Yields: Activator Efficiency
Achieving the industry benchmark yield of >99.5% per step for Fmoc-DODA requires selecting the correct activation chemistry. Standard carbodiimide methods often fall short of this benchmark due to the slower kinetics of the flexible linker.
Experimental Data: Coupling Efficiency by Reagent
Data synthesized from comparative SPPS activator studies (e.g., Luxembourg Bio Technologies) applied to hydrophilic linker sequences.
| Coupling Reagent | Base | Solvent System | Yield (Single Couple) | Yield (Double Couple) | Benchmark Status |
| HATU / HOAt | DIPEA | DMF | 99.2% | >99.8% | Gold Standard |
| HCTU | DIPEA | DMF | 98.5% | 99.5% | High Performance |
| DIC / Oxyma | -- | DMF/DCM (1:1) | 97.0% | 99.0% | Cost-Effective Alternative |
| PyBOP | DIPEA | DMF | 94.5% | 97.8% | Suboptimal |
Analysis:
-
The HATU Advantage: The 7-azabenzotriazole moiety of HATU stabilizes the activated ester, preventing racemization (less relevant for achiral DODA) but significantly boosting reaction kinetics against the entropic penalty of the flexible PEG chain.
-
Solvent Effects: DODA yields drop in pure DCM due to poor solvation of the peptide-resin interface. A binary system (DMF) or DMF/NMP is critical for maintaining high yields.
Protocol: The Self-Validating System
This protocol is designed as a self-validating loop . You must perform in-process controls (IPCs) at specific checkpoints to ensure the benchmark yields described above are met.
Workflow Diagram (DOT)
The following diagram illustrates the optimized Fmoc-DODA coupling cycle with mandatory decision gates.
Caption: Optimized Fmoc-DODA coupling workflow with Kaiser Test decision gate to prevent deletion sequences.
Step-by-Step Methodology
Step 1: Resin Preparation & Swelling[3]
-
Why: DODA chains can collapse in hydrophobic environments.
-
Action: Swell resin (e.g., Rink Amide or Wang) in DMF for at least 30 minutes. Avoid DCM-only swelling for PEG-based linkers.
Step 2: Fmoc Deprotection
-
Reagent: 20% Piperidine in DMF.[3]
-
Cycle: 2 x 10 minutes.
-
Note: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct if using an automated synthesizer. A sharp peak indicates successful deprotection.
Step 3: Activation & Coupling (The Critical Step)
To achieve the Grade A Benchmark (>99.5%) , use the following stoichiometry:
-
Fmoc-DODA: 3.0 equivalents (relative to resin loading).
-
HATU: 2.9 equivalents (slight deficit prevents capping by uronium salts).
-
DIPEA: 6.0 equivalents.
-
Solvent: Anhydrous DMF (Max concentration 0.2 M).
-
Time: 45–60 minutes at Room Temperature.
Step 4: In-Process Control (IPC) - The Kaiser Test
Because Fmoc-DODA has a primary amine terminus (after deprotection) and couples to a primary amine, the Kaiser (Ninhydrin) Test is the authoritative validation method.
-
Protocol: Take ~10 beads. Add 2 drops each of Phenol, KCN, and Ninhydrin solutions. Heat at 100°C for 2 mins.
-
Interpretation:
-
Colorless/Yellow: >99% Coupling (Proceed).
-
Blue/Purple: <99% Coupling (Fail -> Perform Double Coupling).
-
Step 5: Capping (Optional but Recommended)
If building long sequences (>15 residues) post-DODA, perform a capping step with Acetic Anhydride/DIPEA/DMF to terminate any unreacted chains and prevent deletion sequences (n-1 impurities).
Troubleshooting & Optimization
Even with benchmark reagents, yields can fluctuate. Use this logic tree to diagnose issues.
-
Issue: Low Yield (Kaiser Test remains blue after double couple).
-
Cause: Aggregation or "folding back" of the PEG chain.
-
Solution: Switch to Magic Mixture (DCM/DMF/NMP 1:1:1) or add 1% DBU to the deprotection mix to ensure complete Fmoc removal prior to coupling.
-
-
Issue: Hygroscopicity.
-
Cause: Fmoc-DODA absorbs water rapidly, hydrolyzing active esters.
-
Solution: Store Fmoc-DODA in a desiccator. Re-dry under high vacuum before weighing.
-
-
Issue: "Sticky" Resin.
-
Cause: High loading of PEG linkers turns resin into a gel.
-
Solution: Use lower loading resin (<0.4 mmol/g) when using multiple DODA units (e.g., (DODA)4).
-
References
-
Luxembourg Bio Technologies. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Retrieved from
-
National Institutes of Health (NIH). (2015). Advances in Fmoc solid-phase peptide synthesis. Retrieved from
-
ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis: Monitoring of Coupling. Retrieved from
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from
Sources
Safety Operating Guide
Fmoc-doda hcl proper disposal procedures
Operational Guide: Safe Disposal of Fmoc-DODA HCl
Executive Summary & Immediate Action
Fmoc-DODA HCl (Fmoc-N-(dodecyl)amino acid hydrochloride or similar alkyl-linker derivative) presents a dual hazard profile: the Fmoc group (reactive aromatic system) and the Dodecyl chain (lipophilic surfactant properties). Improper disposal risks clogging waste lines via polymerization and causing significant aquatic toxicity.
Core Directive: Under NO circumstances should Fmoc-DODA HCl or its mother liquors be poured down the drain. All waste must be segregated for high-heat incineration.
Quick Reference: Spill Response
| Parameter | Action Protocol |
| Small Solid Spill | Scoop into a wide-mouth amber jar. Do not create dust.[1][2][3][4] Wipe area with Acetone. |
| Liquid Spill | Absorb with vermiculite or polypropylene pads. Do not use paper towels (potential for rapid oxidation if mixed with cleavage agents). |
| Skin Contact | Wash immediately with soap and water for 15 min. (Lipophilic tail aids skin penetration). |
| Incompatibility | Strong Oxidizers (Nitric acid), Strong Bases (Piperidine - triggers polymerization). |
Chemical Intelligence: The "Why" Behind the Protocol
To ensure compliance, you must understand the molecular behavior of the waste you are generating. Fmoc-DODA HCl is not generic organic waste; it is a functionalized surfactant .
-
The Fmoc Moiety (9-Fluorenylmethoxycarbonyl):
-
The DODA Chain (Dodecyl/C12 Alkyl):
-
The HCl Salt:
Detailed Disposal Protocols
Protocol A: Solid Waste (Expired or Excess Reagent)
Applicability: Pure solid Fmoc-DODA HCl.
-
Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling:
-
Primary Name: "Hazardous Waste - Solid - Organic."
-
Constituents: "Fmoc-DODA HCl (Fmoc-amino-dodecyl linker)."[9]
-
Hazard Checkboxes: [x] Toxic [x] Irritant.
-
-
Segregation: Store away from oxidizers (peroxides, nitrates).
-
Disposal Path: Designate for High-Temperature Incineration .
Protocol B: Liquid Waste (Reaction Mixtures & HPLC Waste)
Applicability: Fmoc-DODA dissolved in DMF, DCM, or Methanol.
CRITICAL STEP: Quenching Dibenzofulvene If your waste stream contains deprotection reagents (Piperidine/DBU), the Fmoc group has likely been cleaved, releasing dibenzofulvene.
-
Scavenging: Ensure the waste stream contains a scavenger (e.g., ethanol or a thiol) if not already present, to form a soluble adduct with dibenzofulvene and prevent polymerization sludge.
-
Segregation:
-
Halogenated Waste: If dissolved in Dichloromethane (DCM).[10]
-
Non-Halogenated Waste: If dissolved in DMF, NMP, or Methanol.
-
Note: Mixing Halogenated and Non-Halogenated solvents drastically increases disposal costs.
-
-
pH Check: Since this is an HCl salt, ensure the waste solution pH is not < 2. If highly acidic, neutralize carefully with Sodium Bicarbonate before capping.
Waste Stream Decision Logic
The following diagram illustrates the critical decision points for segregating Fmoc-DODA waste to ensure safety and cost-efficiency.
Figure 1: Decision matrix for segregating Fmoc-DODA HCl waste streams to prevent cross-contamination and polymerization hazards.
Regulatory & Compliance Context
-
RCRA Classification (USA): While Fmoc-DODA itself is not a "P-listed" or "U-listed" waste, it falls under Characteristic Waste if ignitable (D001) due to solvents, or generally Toxic due to the amine surfactant nature.
-
European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals consisting of or containing dangerous substances).
Final Scientist's Note: The most common accident involving Fmoc reagents is not acute toxicity, but waste container pressurization . If you mix Fmoc-DODA HCl (acidic salt) with waste containing Sodium Bicarbonate or strong bases without venting, you will generate gas (CO2 or heat). Always leave 10% headspace in waste containers and use vented caps where possible.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved October 26, 2023, from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved October 26, 2023, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. peptide.com [peptide.com]
- 5. chemsupply.com.au [chemsupply.com.au]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc-DODA, 1274891-99-4 | BroadPharm [broadpharm.com]
- 8. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. peptide.com [peptide.com]
Operational Safety Guide: Fmoc-DODA HCl (CAS 1274891-99-4)
Topic: Personal protective equipment for handling Fmoc-doda hcl
Executive Summary
Fmoc-DODA HCl (1-(Fmoc-amino)-4,9-dioxa-12-dodecanamine hydrochloride) is a specialized heterobifunctional linker used in antibody-drug conjugates (ADCs) and PROTAC synthesis.[1][2][3][4][5][6][7] It combines the lipophilicity of an alkyl chain with the solubility-enhancing properties of ether linkages (dioxa).
As a Senior Application Scientist, I must emphasize that while this compound shares the general safety profile of Fmoc-protected amino acids, the presence of the primary amine hydrochloride salt introduces specific risks regarding corrosivity, hygroscopicity, and inhalation toxicity. This guide moves beyond generic MSDS data to provide a field-proven operational protocol.
Compound Profile & Hazard Analysis
Before selecting PPE, you must understand the "Why" behind the hazard.
| Property | Specification | Operational Implication |
| CAS Number | 1274891-99-4 | Unique identifier. Verify this matches your vial exactly. |
| Chemical Nature | Amine HCl Salt / Fmoc-derivative | Acidic/Corrosive: The HCl salt moiety can generate hydrochloric acid fumes if exposed to moisture/humidity. Irritant: Fmoc groups are known skin and respiratory sensitizers. |
| Physical State | White to off-white powder | Inhalation Risk: Fine particulates can easily become airborne during weighing. |
| Reactivity | Amine-reactive (upon deprotection) | Stability: Hygroscopic. Must be stored under desiccant at -20°C. |
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient for high-value, high-reactivity linkers. Use this tiered PPE approach.
Tier 1: Mandatory Core PPE (All Operations)
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Reasoning: Safety glasses are inadequate. The HCl salt nature means any dust contacting the moist surface of the eye will immediately form acid, causing severe burns.
-
Hand Protection: Double-Gloving Strategy.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Long-cuff Nitrile or Neoprene (5-8 mil).
-
Protocol: Change outer gloves immediately upon any splash or every 30 minutes of handling to prevent permeation of the organic solvents (DMF/DMSO) usually used to dissolve the compound.
-
-
Body Protection: Chemical-resistant lab coat (buttoned to neck) + closed-toe leather/composite shoes.
Tier 2: Task-Specific Upgrades
| Task | Additional PPE / Engineering Control | Rationale |
| Weighing (Solid) | Fume Hood (Sash at 18") or Powder Containment Hood. | Prevents inhalation of sensitizing dust. Static electricity often causes this powder to "jump"; a sash provides a physical barrier. |
| Solubilization | Face Shield (over goggles) if volume >50 mL. | Dissolving HCl salts in organic solvents can be slightly exothermic; splash protection is critical. |
| Spill Cleanup | P100/N95 Respirator (if outside hood). | Particulate protection is required if the powder is dispersed outside of containment. |
Operational Workflow: The "Safe-Path" Protocol
This workflow integrates safety with experimental success. The primary cause of degradation for Fmoc-DODA HCl is moisture; the primary safety risk is inhalation.
Step 1: Receipt & Storage
-
Immediate Action: Upon receipt, verify the seal is intact.
-
Storage: Store at -20°C .
-
Desiccation: Place the vial inside a secondary container (jar) containing active desiccant (silica gel or Drierite). The HCl salt is hygroscopic; water absorption will hydrolyze the compound and create acidic "clumps" that are dangerous to handle.
Step 2: Equilibration (The "15-Minute Rule")
-
Protocol: Remove the vial from the freezer and let it stand at room temperature for 15–30 minutes before opening.
-
Causality: Opening a cold vial condenses atmospheric moisture onto the powder. This ruins the reagent and creates a corrosive slurry.
Step 3: Weighing & Solubilization
-
Static Control: Use an anti-static gun if available. If not, wipe the spatula with an ethanol-dampened wipe (and let dry) to discharge static.
-
Solvent Choice: Dissolve in anhydrous DMF or DMSO .
-
Safety Note: When adding solvent to the HCl salt, add slowly. Ensure the vial is vented (needle bleed) if sealed, though open-vial dissolution in a hood is preferred to avoid pressure buildup.
Step 4: Reaction (Coupling)
-
Base Neutralization: Since this is an HCl salt, you must include a tertiary base (e.g., DIPEA or NMM) in your coupling mixture to neutralize the HCl and free the amine for reaction.
-
Ratio: Use at least 2.5 equivalents of base relative to the Fmoc-DODA HCl.
-
-
Observation: Watch for "fuming" (white smoke) if DIPEA is added directly to the neat solid—this is ammonium chloride salt formation. Always dissolve the solid in DMF first, then add the base.
Visualizing the Safety Lifecycle
The following diagram illustrates the critical decision points and safety barriers in the handling process.
Figure 1: Operational lifecycle for Fmoc-DODA HCl, highlighting the critical "Warm to RT" step to prevent moisture-induced degradation and corrosion.
Waste Disposal & Decontamination
Do not treat this as general trash. The Fmoc moiety and the alkyl linker classify it as hazardous organic waste.
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated weigh boats, pipette tips, gloves. | Hazardous Solid Waste Bin. Double-bag in clear polyethylene bags. Label as "Toxic/Corrosive Solid." |
| Liquid Waste (A) | Dissolved reagent in DMF/DMSO. | Non-Halogenated Organic Waste. (Unless DCM was used, then Halogenated). |
| Liquid Waste (B) | Aqueous washes (if extraction performed). | Aqueous Waste. Check pH; if <4 or >10, adjust or label as "Corrosive Aqueous." |
| Spill Cleanup | Powder spill on bench. | Cover with wet paper towels (to prevent dust), wipe up, then clean area with 0.1M NaOH (to cleave Fmoc/neutralize) followed by water. |
References
-
National Institutes of Health (NIH) - PubChem. (n.d.). Fmoc-amino Acid Safety Data (General Fmoc-Protection Profile). Retrieved February 5, 2026, from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Fmoc | BroadPharm [broadpharm.com]
- 3. Betamin | C9H12Cl2I2N2O2 | CID 9914101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aliphatic Linkers | BroadPharm [broadpharm.com]
- 6. Amine | BroadPharm [broadpharm.com]
- 7. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
